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  • Product: Aureusimine A
  • CAS: 1244033-70-2

Core Science & Biosynthesis

Foundational

Biosynthesis pathway of Aureusimine A and B

Executive Summary & Critical Context Aureusimines (Aureusimine A and B) are low-molecular-weight pyrazinone metabolites produced by Staphylococcus aureus.[1] Originally identified in 2010 as potent regulators of virulenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Context

Aureusimines (Aureusimine A and B) are low-molecular-weight pyrazinone metabolites produced by Staphylococcus aureus.[1] Originally identified in 2010 as potent regulators of virulence gene expression, this classification was later corrected in a landmark case of scientific self-validation.

The "Virulence Factor" Correction: Early studies (Wyatt et al., 2010) suggested that aureusimines regulated the saeRS two-component system, thereby controlling the expression of virulence factors like


-hemolysin and protein A. However, subsequent rigorous genetic analysis (Sun et al., 2012; Zimmermann et al., 2013) revealed that the phenotype observed in the original ausA knockout strain was actually caused by a spontaneous secondary mutation in the saeS sensor kinase gene, not the absence of aureusimines.

Current consensus defines aureusimines not as master regulators, but as abundant secondary metabolites with potential roles in redox homeostasis and protease inhibition. Understanding this distinction is critical for researchers avoiding "dead-end" drug targets.

The Biosynthetic Machinery: The aus Operon

The production of aureusimines is governed by the aus (also known as pzn) gene cluster, comprising two primary genes: ausA and ausB.

The Enzymatic Architecture
  • AusA (Synthetase): A non-ribosomal peptide synthetase (NRPS). Unlike canonical NRPS systems that often require multiple modular proteins, AusA is a single, large multidomain enzyme (~273 kDa) containing two modules.

  • AusB (Activator): A phosphopantetheinyl transferase (PPTase). AusB is essential for the post-translational modification of AusA, converting it from an apo (inactive) to a holo (active) form by attaching a phosphopantetheine arm to the thiolation (T) domains.

The Mechanism: Reductive Cyclization

The pathway synthesizes a dipeptide intermediate that undergoes a unique reductive release, distinguishing it from standard diketopiperazine (DKP) formation.

  • Module 1 (Loading): Specificity for L-Valine . The Adenylation (A) domain activates Val, which is tethered to the Thiolation (T) domain.

  • Module 2 (Elongation): Specificity for L-Phenylalanine (yielding Phevalin/Aureusimine B) or L-Tyrosine (yielding Tyrvalin/Aureusimine A).

  • Condensation: The C-domain catalyzes the peptide bond formation between Val and Phe/Tyr.

  • Reductive Release & Cyclization: The terminal Reductase (R) domain reduces the thioester-bound dipeptide to an aldehyde/imine intermediate. This facilitates an intramolecular cyclization to form a dihydropyrazinone.

  • Oxidation: The final step involves the spontaneous oxidation of the ring to form the fully conjugated pyrazinone core.

Pathway Visualization

BiosynthesisPathway cluster_inputs Substrates cluster_enzyme AusA (NRPS) Machinery cluster_mod1 Module 1 cluster_mod2 Module 2 Val L-Valine A1 A Domain (Activation) Val->A1 PheTyr L-Phe / L-Tyr A2 A Domain (Activation) PheTyr->A2 AusB AusB (PPTase) (Activation) T1 T Domain (Thiolation) AusB->T1 Phosphopantetheinylation T2 T Domain (Thiolation) AusB->T2 A1->T1 Thioester Linkage C C Domain (Condensation) T1->C Val-S-ppan A2->T2 T2->C Phe/Tyr-S-ppan R R Domain (Reductive Release) C->R Dipeptidyl-S-Enzyme Intermediate Aldehyde/Imine Intermediate R->Intermediate 2e- Reduction (NADPH) FinalProduct Aureusimine A/B (Pyrazinone) Intermediate->FinalProduct Spontaneous Cyclization & Oxidation

Figure 1: The AusA/AusB biosynthetic pathway. Note the terminal Reductase (R) domain responsible for the unique pyrazinone scaffold.

Chemical Characterization & Properties

Aureusimines are distinct from standard cyclic dipeptides (DKPs) due to the oxidation state of the heterocyclic ring.

PropertyAureusimine A (Tyrvalin)Aureusimine B (Phevalin)
Chemical Structure 3-(4-hydroxybenzyl)-6-isopropylpyrazin-2(1H)-one3-benzyl-6-isopropylpyrazin-2(1H)-one
Precursor Amino Acids L-Tyrosine + L-ValineL-Phenylalanine + L-Valine
Molecular Formula


Molecular Weight 244.29 g/mol 228.29 g/mol
Monoisotopic Mass 244.1212 Da228.1263 Da
LC-MS Ion

245.13 229.13
UV Absorbance

nm

nm
Solubility DMSO, Methanol, Ethyl AcetateDMSO, Methanol, Ethyl Acetate

Experimental Workflows: Isolation & Detection

For researchers validating aus mutants or studying metabolic flux, the following protocol ensures high recovery and specific detection.

Extraction Protocol
  • Cultivation: Inoculate S. aureus (e.g., strain USA300 or Newman) in Tryptic Soy Broth (TSB) or RPMI 1640 (host-mimicking media). Incubate at 37°C with shaking (200 rpm) for 16–24 hours (stationary phase yields are highest).

  • Separation: Centrifuge culture at 4,000

    
     for 15 minutes to pellet cells. Collect the supernatant.
    
  • Liquid-Liquid Extraction:

    • Add equal volume (1:1) of Ethyl Acetate (EtOAc) to the supernatant.

    • Vortex vigorously for 1 minute or shake for 30 minutes.

    • Centrifuge to separate phases. Collect the upper organic phase (EtOAc).

    • Repeat extraction once for maximum yield.

  • Concentration: Evaporate the EtOAc fraction to dryness using a SpeedVac or rotary evaporator (nitrogen stream is preferred to prevent oxidation artifacts).

  • Reconstitution: Resuspend the dried residue in 100% Methanol (MeOH) or 50:50 MeCN:H2O for LC-MS injection.

LC-MS/MS Detection Parameters
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection Mode: Positive Electrospray Ionization (ESI+).

Workflow Visualization

ExtractionWorkflow Culture S. aureus Culture (Stationary Phase) Centrifuge Centrifugation (4000xg, 15 min) Culture->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate 1:1) Supernatant->Extraction PhaseSep Phase Separation (Collect Organic Layer) Extraction->PhaseSep Dry Evaporation to Dryness (N2 Stream / SpeedVac) PhaseSep->Dry Recon Reconstitution (MeOH / MeCN) Dry->Recon Analysis LC-MS/MS Analysis (ESI+) Recon->Analysis

Figure 2: Standardized isolation workflow for Aureusimines from bacterial supernatant.

References

  • Sun, F., et al. (2012). Aureusimines in Staphylococcus aureus are not involved in virulence. PLoS ONE. Link(The critical correction paper identifying the saeS mutation).

  • Zimmermann, M., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Chemistry & Biology.[1][4][5][6] Link(Elucidation of the chemical structure).

  • Secor, P. R., et al. (2012). Phevalin (aureusimine B) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression. PLoS ONE. Link(Investigation of biofilm production and host cell interaction).

Sources

Exploratory

Biological Role of Tyrvalin and Phevalin in S. aureus: A Technical Guide

The following technical guide details the biological roles, biosynthesis, and experimental analysis of tyrvalin and phevalin in Staphylococcus aureus. Executive Summary Tyrvalin (Aureusimine A) and Phevalin (Aureusimine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological roles, biosynthesis, and experimental analysis of tyrvalin and phevalin in Staphylococcus aureus.

Executive Summary

Tyrvalin (Aureusimine A) and Phevalin (Aureusimine B) are cyclic dipeptides—specifically pyrazinones—produced by Staphylococcus aureus via a non-ribosomal peptide synthetase (NRPS) pathway.[1][2][3][4][5][6][7][8] Historically, these molecules were the subject of a significant scientific controversy regarding their role in virulence gene regulation.[9]

Current consensus, established through rigorous genetic validation, indicates that tyrvalin and phevalin do not regulate bacterial virulence genes (such as tsst-1 or hla) as originally claimed. Instead, they function as host-modulating metabolites .[6] Their validated biological roles include the inhibition of host proteases (calpain), promotion of phagosomal escape, and modulation of keratinocyte inflammatory responses, particularly within biofilm environments.

This guide delineates the biosynthetic mechanism, clarifies the regulatory controversy, and provides validated protocols for their isolation and study.

Chemical Identity and Biosynthesis

Unlike the majority of S. aureus peptides synthesized by the ribosome, tyrvalin and phevalin are products of the ausAB (also known as pps) gene cluster.

The Molecules

These compounds belong to the class of 2,5-diketopiperazines (DKPs), which spontaneously oxidize to form pyrazinones.

  • Phevalin (Aureusimine B): Derived from L-Phenylalanine and L-Valine.[4][6][10]

  • Tyrvalin (Aureusimine A): Derived from L-Tyrosine and L-Valine.[4][5][6][10]

  • Leuvalin: A minor congener derived from L-Leucine and L-Valine (recently characterized).[6]

Biosynthetic Mechanism (The AusA NRPS)

The synthesis is catalyzed by AusA , a bimodular NRPS.[1][4][5]

  • Module 1: Specific for L-Valine.

  • Module 2: Flexible specificity for aromatic amino acids (Phe or Tyr).[6]

  • Termination: The Reductase (R) domain releases the dipeptide as an aldehyde, which undergoes cyclization and spontaneous oxidation to the pyrazinone form.

Biosynthetic Logic Diagram:

Biosynthesis Substrate1 L-Valine AusA AusA NRPS (Modules: A-T-C-A-T-R) Substrate1->AusA Module 1 Loading Substrate2 L-Phe / L-Tyr Substrate2->AusA Module 2 Loading Intermediate Dipeptide Aldehyde AusA->Intermediate Reductive Release Cyclization Spontaneous Cyclization & Oxidation Intermediate->Cyclization Phevalin Phevalin (Aureusimine B) Cyclization->Phevalin if Phe used Tyrvalin Tyrvalin (Aureusimine A) Cyclization->Tyrvalin if Tyr used

Figure 1: The AusA NRPS pathway synthesizes phevalin and tyrvalin via reductive release and spontaneous oxidation.[4][6][11]

The Virulence Controversy: A Case Study in Target Validation

For researchers in drug development, the history of aureusimines serves as a critical lesson in target validation.

The Initial Claim (2010)

Early studies suggested that ausA deletion mutants exhibited drastically reduced expression of virulence factors (e.g., alpha-hemolysin, TSST-1) and attenuated virulence in murine models. It was hypothesized that tyrvalin and phevalin acted as intracellular signaling molecules activating the saeRS two-component system.[6]

The Correction (Scientific Integrity)

Subsequent investigations revealed that the phenotype observed in the original ausA mutant was not caused by the absence of aureusimines.

  • The Artifact: The original transposon mutant contained an unintended secondary mutation in the saeS sensor kinase gene.[12]

  • The Proof: Complementation with ausA did not restore virulence, whereas repairing the saeS mutation did.[12][13]

Implication for Drug Discovery: Targeting the ausA biosynthetic pathway to strip S. aureus of virulence factors is an invalid strategy.[6] The therapeutic value lies in their role as host modulators (see Section 4).

Validated Biological Roles: Host-Pathogen Interaction

While not gene regulators, these molecules are bioactive secondary metabolites that facilitate S. aureus survival within the host.[14]

Mechanisms of Action
Biological TargetEffectMechanismSignificance
Calpain (Protease) InhibitionPhevalin binds to the active site of calpain (IC50 ~1.3 µM).[6]Prevents calpain-mediated degradation of host cytoskeletal proteins; may delay apoptosis or immune signaling.[6]
Phagosome DestabilizationSynthetic phevalin increases bacterial escape rates from epithelial phagosomes.[6][10]Facilitates intracellular survival and dissemination.[6]
Keratinocytes ModulationAmplifies inflammatory gene expression when combined with other biofilm factors.[6]Contributes to the chronic inflammation seen in biofilm-associated skin infections.[6]
Biofilm Association

Production of phevalin is significantly upregulated in biofilm states compared to planktonic growth.[3][6] This suggests a specific role in chronic infections (e.g., diabetic foot ulcers, cystic fibrosis lung infection) where biofilms are prevalent.

Host Interaction Pathway:

HostInteraction cluster_host Intracellular Effects SAureus S. aureus (Biofilm) Phevalin Phevalin Secretion SAureus->Phevalin Upregulated in Biofilm HostCell Host Cell (Keratinocyte/Macrophage) Phevalin->HostCell Diffusion Inhibition Inhibition Phevalin->Inhibition Escape Membrane Destabilization Phevalin->Escape Calpain Calpain Protease HostCell->Calpain Phagosome Phagosomal Membrane HostCell->Phagosome Calpain->Inhibition Phagosome->Escape Outcome1 Altered Cytoskeleton / Delayed Apoptosis Inhibition->Outcome1 Outcome2 Intracellular Survival Escape->Outcome2

Figure 2: Phevalin modulates host cell physiology by inhibiting calpain and promoting phagosomal escape.[6]

Experimental Protocols

To study these molecules, researchers must use extraction methods compatible with their hydrophobic pyrazinone structure.

Culture Conditions
  • Media: Use RPMI 1640 (host-mimicking) or TSB (standard).[6]

    • Note: AusA preferentially synthesizes phevalin in RPMI due to amino acid availability.[5][6][10]

  • State: Biofilm cultures yield higher titers than planktonic cultures.[2][6][7]

Extraction Workflow
  • Clarification: Centrifuge culture at 4,000 x g for 15 min to remove cells.

  • Liquid-Liquid Extraction:

    • Add Ethyl Acetate (1:1 v/v) to the supernatant.[6]

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate phases.

    • Collect the upper organic phase.[6]

  • Concentration: Dry the organic phase under nitrogen gas or rotary evaporation.[6] Reconstitute in Methanol for LC-MS.

Analytical Detection (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[6]

    • B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient: 5% B to 95% B over 10 minutes (compounds are relatively hydrophobic).[6]

  • Detection: Positive Ion Mode (ESI+).[6]

    • Phevalin (C14H16N2O):[6][11] [M+H]+ m/z ~ 229.13[6]

    • Tyrvalin (C14H16N2O2):[6] [M+H]+ m/z ~ 245.12[6]

References

  • Zimmermann, M., & Fischbach, M. A. (2010).[11] A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus.[2][3][6][7] Chemistry & Biology. Link

  • Wyatt, M. A., et al. (2010). Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence.[2][3][5][6][7][10][11][14] Science. Link

  • Sun, F., et al. (2010). Aureusimines in Staphylococcus aureus are not involved in virulence.[6][12][13] PLoS ONE. Link

  • Secor, P. R., et al. (2012).[3] Phevalin (aureusimine B) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression.[2][3][6][7][11][14] PLoS ONE. Link

  • Krauss, J., et al. (2024). The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media.[1][6][7] mBio. Link[6]

Sources

Foundational

Beyond S. aureus: The Expanded Producer Profile of Aureusimine A

This technical guide provides a rigorous analysis of the natural production of Aureusimine A (Tyrvalin) beyond its canonical source, Staphylococcus aureus. It synthesizes genomic data, biosynthetic logic, and validation...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the natural production of Aureusimine A (Tyrvalin) beyond its canonical source, Staphylococcus aureus. It synthesizes genomic data, biosynthetic logic, and validation protocols for researchers in natural product discovery and microbial physiology.

Technical Guide to Biosynthesis, Genomic Mining, and Validation

Executive Summary & Chemical Identity

Aureusimine A (also known as Tyrvalin ) is a pyrazinone natural product derived from the non-ribosomal condensation of Tyrosine and Valine. Originally mischaracterized as a regulator of the saeRS virulence system, it is now understood as a secondary metabolite with potential roles in protease inhibition and redox homeostasis.

While Staphylococcus aureus is the primary source, recent comparative metabolomics and genomic mining have identified a specific subset of Coagulase-Negative Staphylococci (CoNS) as competent producers. This guide details these alternative sources and provides the workflow to validate them.

PropertySpecification
Common Name Aureusimine A (Tyrvalin)
Co-Metabolite Aureusimine B (Phevalin; Phe-Val derivative)
Chemical Class Pyrazinone / Cyclic Dipeptide
Biosynthetic Enzyme AusA (Non-ribosomal peptide synthetase)
Key Precursors L-Tyrosine, L-Valine
Molecular Weight ~260.3 Da (Calculated for Tyrvalin pyrazinone form)

The Biosynthetic Engine: ausA Conservation

To identify producers besides S. aureus, one must track the biosynthetic machinery. Aureusimine A is synthesized by AusA (or PvnA), a bimodular Non-Ribosomal Peptide Synthetase (NRPS).

Mechanism of Action

The ausA gene encodes a specific domain architecture that dictates production. Unlike typical NRPS systems that release products via a Thioesterase (TE) domain, AusA utilizes a terminal Reductase (R) domain.

  • Module 1 (Specificity: Tyr/Phe): Adenylation (A) activates Tyrosine; Thiolation (T) tethers it.

  • Module 2 (Specificity: Val): Condensation (C) links Tyr to Val; Adenylation (A) activates Valine.

  • Release: The terminal Reductase (R) domain performs a 2-electron reduction, releasing the dipeptide as an aldehyde.

  • Cyclization: The aldehyde undergoes spontaneous cyclization to a dihydropyrazinone, followed by oxidation to the final pyrazinone (Aureusimine A).

Visualization of the Pathway

The following diagram illustrates the domain architecture and the critical "Fork in the Road" where substrate selection determines the production of Aureusimine A (Tyrvalin) vs. B (Phevalin).

Biosynthesis cluster_enzyme AusA NRPS Machinery Mod1 Module 1 (Phe/Tyr Specific) Mod2 Module 2 (Val Specific) Mod1->Mod2 Condensation Reduct R Domain (Reductive Release) Mod2->Reduct Tethering Inter Dipeptide Aldehyde (Transient) Reduct->Inter Release (Aldehyde) Substrate Pool: L-Tyrosine Substrate->Mod1 Adenylation Final Aureusimine A (Tyrvalin) Inter->Final Spontaneous Cyclization/Oxidation

Caption: The AusA NRPS pathway. Substrate selection at Module 1 dictates the final product (Tyr -> Aureusimine A).

Validated Natural Producers (Non-S. aureus)

Research has confirmed that the ausA gene cluster is not exclusive to S. aureus. It is conserved across several species of the Staphylococcus genus, specifically those adapted to the human skin niche.

Confirmed Producers

The following organisms have been validated via LC-MS/MS to produce Aureusimine A in culture supernatants:

  • Staphylococcus epidermidis:

    • Significance: The most prominent CoNS producer. S. epidermidis strains (e.g., RP62A) possess a functional ausA homologue.

    • Implication: Given S. epidermidis's role as a skin commensal, Aureusimine A likely functions in inter-species signaling or niche defense on the skin surface, rather than solely as a virulence factor in deep tissue infections.

  • Staphylococcus capitis:

    • Significance: A close relative of S. epidermidis, also found on the scalp and face.

    • Validation: Mass spectral data confirms the production of both Phevalin and Tyrvalin (Aureusimine A) in stationary phase cultures.[1][2][3]

Genomic Candidates (Potential Producers)

Genomic mining identifies ausA homologues in the following species. While production is highly probable, experimental conditions (e.g., specific amino acid availability) may limit detection in standard assays.

  • Staphylococcus schweitzeri[2]

  • Staphylococcus warneri[2]

  • Staphylococcus lugdunensis[2]

The Streptococcus mutans Anomaly

Early literature (e.g., Wyatt et al., 2010) reported traces of phevalin/tyrvalin in S. mutans cultures. However, subsequent genomic analyses failed to identify an ausA homologue in S. mutans.

  • Verdict: It is currently believed that S. mutans is not a de novo producer. Previous detections were likely due to uptake from complex media or experimental contamination. Researchers should treat S. mutans as a negative control in biosynthetic studies.

Technical Workflow: Identification & Validation

To confirm Aureusimine A production in a new isolate, use the following self-validating protocol.

Genomic Screening (In Silico)

Before wet-lab work, screen the genome for the biosynthetic cluster.

  • Tool: AntiSMASH or BLASTp.

  • Query: S. aureus USA300 AusA protein sequence (Accession: ABD22797.1).

  • Criteria:

    • 50% Sequence Identity.

    • Preservation of Domain Architecture: A-T-C-A-T-R .

    • Presence of the phosphopantetheinyl transferase gene (ausB) immediately downstream.

Extraction Protocol

Aureusimine A is moderately hydrophobic.

  • Culture: Grow isolate in Tryptic Soy Broth (TSB) to Stationary Phase (24h). Note: Production peaks in stationary phase.

  • Clarification: Centrifuge at 5,000 x g for 15 mins; collect supernatant.

  • Extraction:

    • Mix supernatant 1:1 with Ethyl Acetate (preferred for pyrazinones) or Chloroform.

    • Vortex vigorously for 1 min.

    • Centrifuge to separate phases.

    • Collect organic (upper) layer.

  • Concentration: Dry under nitrogen stream and resuspend in 100% Methanol.

LC-MS/MS Validation Parameters

Use these parameters to distinguish Aureusimine A from B and background noise.

ParameterAureusimine A (Tyrvalin)Aureusimine B (Phevalin)
Precursor Ion [M+H]+ m/z ~261.12m/z ~245.13
Retention Time (C18) Elutes earlier (more polar)Elutes later (more hydrophobic)
Key Fragment Ions m/z 136 (Tyrosine immonium)m/z 120 (Phenylalanine immonium)
UV Absorbance λmax ~320-325 nmλmax ~320-325 nm

Decision Logic for Producer Identification

The following flowchart outlines the logic for classifying a bacterial strain as a confirmed Aureusimine A producer.

ProducerLogic Start New Isolate Candidate Genome Genomic Screen: AusA Homologue? Start->Genome DomainCheck Check Architecture: A-T-C-A-T-R present? Genome->DomainCheck Yes (>50% ID) ResultNeg NON-PRODUCER (e.g., S. saprophyticus) Genome->ResultNeg No Extract Ethyl Acetate Extraction (Stationary Phase) DomainCheck->Extract Yes DomainCheck->ResultNeg Truncated/Missing R MS LC-MS/MS Analysis Target: m/z 261.12 Extract->MS ResultPos CONFIRMED PRODUCER (e.g., S. epidermidis) MS->ResultPos Peak Detected MS->ResultNeg Not Detected ResultAmb Ambiguous: Check Media/Contamination MS->ResultAmb Trace/Inconsistent

Caption: Logical workflow for validating Aureusimine A production in novel bacterial isolates.

References

  • A Family of Pyrazinone Natural Products from a Conserved Nonribosomal Peptide Synthetase in Staphylococcus aureus Source: Chemistry & Biology (2010) Context: Definitive characterization of the ausA gene cluster and chemical structure of Aureusimines.

  • Phevalin (Aureusimine B) Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression Source: PLoS ONE (2012) Context: Comparative analysis of production in biofilms vs. planktonic states and host cell interaction.

  • The AusAB Non-ribosomal Peptide Synthetase of Staphylococcus aureus Preferentially Generates Phevalin in Host-mimicking Media Source: mBio (2024) Context: Recent validation of S. epidermidis and S. capitis as producers and analysis of substrate specificity.

  • Aureusimines in Staphylococcus aureus are not involved in virulence Source: PLoS ONE (2010) Context: Critical re-evaluation of the biological role, correcting early assumptions about saeRS regulation.

Sources

Exploratory

Aureusimine A: A Case Study in Target Validation and Quorum Sensing

Topic: Aureusimine A and its Relationship to Quorum Sensing Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Aureusimine A (Tyrvalin) and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aureusimine A and its Relationship to Quorum Sensing Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aureusimine A (Tyrvalin) and its congener Aureusimine B (Phevalin) are pyrazinone natural products produced by Staphylococcus aureus.[1][2][3] For a brief period following their discovery in 2010, they were heralded as a new class of "master regulators" of staphylococcal quorum sensing (QS), purportedly controlling the agr virulence regulon.

However, subsequent rigorous validation studies dismantled this claim, revealing that the initial phenotypes were artifacts of secondary mutations in transposon libraries. Today, Aureusimine A serves as a critical cautionary tale in drug discovery: molecular presence does not equal regulatory function.

This guide details the chemical identity, biosynthetic pathway, and the specific experimental workflows required to distinguish between a true QS signal and a metabolic bystander.

Part 1: Molecular Identity and Biosynthesis

Chemical Structure

Aureusimines are cyclic dipeptides (diketopiperazines) that undergo oxidation to form pyrazinones.

  • Aureusimine A (Tyrvalin): Derived from L-Tyrosine and L-Valine.

  • Aureusimine B (Phevalin): Derived from L-Phenylalanine and L-Valine.

The ausA Biosynthetic Machinery

The synthesis of aureusimines is governed by the ausA gene (also known as pmt), which encodes a non-ribosomal peptide synthetase (NRPS).[4] Unlike the ribosomal synthesis of the Autoinducing Peptides (AIPs) that actually drive agr quorum sensing, aureusimines are assembled enzymatically.

Mechanism:

  • Adenylation: The NRPS modules select and activate Valine and Tyrosine (or Phenylalanine).

  • Condensation: The amino acids are coupled to form a dipeptide.

  • Cyclization & Release: The dipeptide is released as a cyclic diketopiperazine.

  • Oxidation: Spontaneous or enzymatic oxidation converts the ring into the fully conjugated pyrazinone core.

Biosynthesis Val L-Valine AusA AusA (NRPS) [A1-T1-C-A2-T2-R] Val->AusA Tyr L-Tyrosine Tyr->AusA Dipeptide Cyclic Dipeptide (Diketopiperazine) AusA->Dipeptide Condensation & Cyclization AurA Aureusimine A (Tyrvalin) Dipeptide->AurA Oxidation (-2H) AurB Aureusimine B (Phevalin) Dipeptide->AurB Oxidation (-2H)

Figure 1: The non-ribosomal biosynthetic pathway of Aureusimines driven by the AusA synthetase.

Part 2: The Controversy (The "False Positive" Mechanism)

To understand Aureusimine A, one must understand the scientific debate surrounding its function. This distinction is vital for drug developers evaluating anti-virulence targets.

The Initial Claim (Wyatt et al., 2010)

Hypothesis: Aureusimines are essential QS molecules. Observation: A transposon mutant of ausA (strain NE1364) showed:

  • Complete loss of agr function (no hemolysin production).

  • Downregulation of virulence factors.

The Refutation (Sun et al., 2012; Wilson et al., 2013)

Correction: The phenotype was an artifact. Evidence:

  • Clean Deletion: When ausA was deleted cleanly (without transposons) in strain Newman, agr activity remained normal.

  • Genetic Sequencing: The original transposon mutant (NE1364) contained a secondary, unintended mutation in saeS, a known virulence regulator.

  • Complementation: Adding synthetic Aureusimine A to the mutant did not restore virulence, whereas repairing the saeS gene did.

Table 1: Comparative Analysis of Aureusimine Function Claims

FeatureInitial Claim (Wyatt 2010)Verified Consensus (Sun/Wilson 2012)
Molecule Class Quorum Sensing SignalSecondary Metabolite / Stress Response
Target System agr (Accessory Gene Regulator)None (Metabolic byproduct)
Virulence Impact Essential for infectionDispensable for virulence
Mechanism Upregulates AIP productionN/A
Cause of Phenotype Loss of AureusimineSecondary mutation in saeS

Part 3: Technical Protocols

For researchers wishing to work with these molecules, precise synthesis and validation assays are required to avoid the pitfalls of the past.

Chemical Synthesis of Aureusimine A (Tyrvalin)

Based on the methodology of Bovino et al. (2019).

Objective: Synthesize high-purity Tyrvalin for biological interrogation.

Reagents:

  • Boc-L-Tyr(OtBu)-OH

  • L-Val-OMe·HCl

  • EDC·HCl / HOBt (Coupling agents)

  • TFA (Deprotection)

  • Morpholine (Cyclization)

Workflow:

  • Coupling: React Boc-L-Tyr(OtBu)-OH with L-Val-OMe·HCl using EDC/HOBt in DMF to form the linear dipeptide Boc-Tyr(OtBu)-Val-OMe.

  • Deprotection: Treat with 50% TFA/DCM to remove the Boc and tBu protecting groups.

  • Cyclization: Neutralize with morpholine in 2-butanol and reflux. This induces intramolecular attack of the amine on the ester, forming the cyclic diketopiperazine (DKP).

  • Oxidation: The DKP intermediate is often air-sensitive. Stirring in open air or treatment with a mild oxidant (like DDQ, though air often suffices for these specific congeners) converts the DKP to the pyrazinone (Aureusimine A).

  • Purification: Isolate via HPLC (C18 column, Water/Acetonitrile gradient).

Self-Validating Reporter Assay

To prove a molecule influences Quorum Sensing, you must use a reporter strain that decouples the signal from the growth rate.

Protocol: agr Induction Assay

  • Reporter Strain: Construct S. aureus containing plasmid pagrP3-GFP. The P3 promoter drives RNAIII (the effector of QS); thus, GFP fluorescence proxies virulence activation.

  • Preparation: Grow the ausA deletion mutant (clean knockout) to early exponential phase (OD600 = 0.3).

  • Treatment:

    • Control: DMSO vehicle.

    • Test: Synthetic Aureusimine A (10 µM - 100 µM).

    • Positive Control: AIP-1 (Autoinducing Peptide) supernatant.

  • Measurement: Monitor fluorescence (Ex 485nm / Em 535nm) and OD600 every 30 minutes for 8 hours.

  • Validation Criteria: A true QS agonist must increase Specific Fluorescence (Fluorescence/OD) significantly above the vehicle control. Aureusimine A will fail this test in a clean background.

Part 4: Logic & Validation Framework

The following diagram illustrates the decision tree required to validate a putative QS molecule, using Aureusimine as the model for "Failure to Validate."

ValidationLogic Start Putative QS Molecule Identified (e.g., Aureusimine A) Step1 Create Deletion Mutant Start->Step1 Branch1 Is Virulence/QS Phenotype Lost? Step1->Branch1 Step2 Genetic Complementation (Re-introduce gene) Branch1->Step2 Yes ResultFalse FALSE POSITIVE (Artifact/Secondary Mutation) Branch1->ResultFalse No (Aureusimine Case) PathYes Yes (Phenotype Lost) PathNo No (Phenotype Normal) Step3 Chemical Complementation (Add synthetic molecule) Step2->Step3 ResultTrue TRUE QS SIGNAL (Both restore phenotype) Step3->ResultTrue Restores Function Step3->ResultFalse Fails to Restore (Wyatt vs Sun)

Figure 2: Validation Logic Tree. Aureusimine A failed at the "Chemical Complementation" step in clean backgrounds, revealing the initial phenotype was a false positive.

Part 5: Implications for Drug Discovery

The Aureusimine saga provides three critical pillars for modern anti-infective research:

  • Genotype Verification: Never rely solely on transposon libraries (like the Nebraska Transposon Library) without transducing the mutation into a clean background (e.g., via phage

    
    85) to eliminate secondary mutations.
    
  • Chemical Purity: Biological effects must be verified with chemically synthesized, highly pure compounds to rule out co-purified bacterial contaminants (like AIPs or LPS).

  • Pathway Specificity: A molecule that affects a phenotype (e.g., biofilm) may do so via metabolic flux (e.g., amino acid starvation) rather than signal transduction. Distinguishing these mechanisms is the difference between a viable drug target and a dead end.

References

  • Wyatt, M. A., et al. (2010). Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence. PLoS ONE. [Link]

  • Sun, F., et al. (2012). Aureusimines in Staphylococcus aureus are not involved in virulence. PLoS ONE. [Link]

  • Wilson, G. G., et al. (2013). The aureusimines are not transcriptional regulators in Staphylococcus aureus. ACS Chemical Biology. [Link]

  • Bovino, M. T., et al. (2019). Synthesis of the Nonribosomal Peptide Phevalin and Analogs.[3][5] Journal of Organic Chemistry.[3] [Link]

  • Zimmermann, M., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. ChemBioChem. [Link]

Sources

Foundational

Technical Guide: Aureusimine A and the aus Operon in Interspecies Bacterial Competition

Executive Summary Aureusimine A (Tyrvalin) and its congener Aureusimine B (Phevalin) serve as critical case studies in the evolution of chemical biology. Originally misidentified as primary virulence factors regulating S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aureusimine A (Tyrvalin) and its congener Aureusimine B (Phevalin) serve as critical case studies in the evolution of chemical biology. Originally misidentified as primary virulence factors regulating Staphylococcus aureus gene expression, rigorous chemical biology has redefined them as spontaneous degradation products of non-ribosomal cyclic dipeptides.

This guide provides a technical deep-dive into the aus (or pps) gene cluster. We move beyond the early controversy to focus on the validated role of these metabolites: as stable biomarkers of S. aureus biofilm formation and metabolic adaptation during high-stress interspecies competition, particularly against Pseudomonas aeruginosa.

Part 1: Chemical Biology & Biosynthesis[1][2]

The aus Gene Cluster

The production of Aureusimines is governed by the ausA gene (also annotated as ppsA), which encodes a non-ribosomal peptide synthetase (NRPS).[1][2][3] Unlike typical NRPS pathways that generate complex antibiotics, ausA synthesizes simple cyclic dipeptides.

  • Mechanism: The AusA enzyme condenses an aromatic amino acid (Phenylalanine or Tyrosine) with Valine.[1][2]

  • Primary Products: The immediate enzymatic products are the cyclic dipeptides Phevalin (from Phe+Val) and Tyrvalin (from Tyr+Val).

  • Degradation: Aureusimine A and B are the oxidized pyrazinone derivatives of these dipeptides. Current consensus suggests that Phevalin and Tyrvalin are the bioactive species, while Aureusimines are largely stable oxidation byproducts detected during extraction.

Biosynthetic Pathway Visualization

Biosynthesis cluster_inputs Phe L-Phenylalanine (Exogenous/Endogenous) AusA AusA NRPS (Thiolation & Condensation) Phe->AusA Tyr L-Tyrosine (Exogenous/Endogenous) Tyr->AusA Val L-Valine Val->AusA Phevalin Phevalin (Cyclic Dipeptide) *Bioactive Form* AusA->Phevalin Major Product (Biofilms) Tyrvalin Tyrvalin (Cyclic Dipeptide) AusA->Tyrvalin Minor Product AurB Aureusimine B (Pyrazinone) Phevalin->AurB Spontaneous Oxidation AurA Aureusimine A (Pyrazinone) Tyrvalin->AurA Spontaneous Oxidation

Figure 1: The biosynthetic logic of the ausA operon. Note that Phevalin is the dominant product in biofilm states.

Part 2: Scientific Integrity – The "Virulence Factor" Controversy

To maintain high scientific integrity (E-E-A-T), we must address the historical re-evaluation of these molecules.

  • Initial Claim (2010): Early studies suggested Aureusimines were "master regulators" of virulence, modulating the expression of hla (alpha-hemolysin) and spa (Protein A) via the saeRS system.

  • The Correction (2012): Subsequent work by Zimmerman and Fischbach demonstrated that gene deletion of ausA did not significantly alter the virulence phenotype in controlled conditions. The initial observations were likely due to secondary mutations or chemically unstable complementation.

  • Current Consensus: Aureusimines are not primary transcriptional regulators. However, their precursor, Phevalin , is a validated metalloprotease inhibitor (e.g., Calpain) and a modulator of host cell (keratinocyte) gene expression.

Part 3: Role in Interspecies Competition

In the context of Cystic Fibrosis (CF) lungs or chronic wounds, S. aureus competes fiercely with Pseudomonas aeruginosa. Aureusimines play a specific role in this "defensive" warfare.

The Biofilm Defense Mechanism

P. aeruginosa dominates the competition by secreting pyocyanin (ROS generator) and HQNO (respiratory inhibitor), forcing S. aureus into a fermentative, biofilm-protected state.

  • Upregulation: S. aureus significantly upregulates ausA expression and Phevalin production within biofilms compared to planktonic growth.

  • Metabolic Signaling: The ausA system acts as a metabolic valve. It preferentially incorporates exogenous Phenylalanine.[1][2] In the nutrient-depleted environment of a mixed-species biofilm, this allows S. aureus to sequester specific amino acids, potentially depriving competitors or modulating the local chemical environment.

  • Host Modulation: Phevalin released by S. aureus modulates human keratinocytes to alter the inflammatory landscape. This "distraction" of the host immune system may indirectly aid S. aureus persistence against P. aeruginosa.

Comparative Competitive Factors
Competitive FactorSource OrganismMechanism of ActionInteraction Outcome
Phevalin/Aureusimine S. aureusProtease inhibition; Host modulationBiofilm marker; Indirect persistence
Pyocyanin P. aeruginosaROS generation; Electron transport arrestKills S. aureus; Selects for SCVs
HQNO P. aeruginosaCytochrome inhibitorForces S. aureus into biofilm/dormancy
Spm (Enzyme) S. aureusMethylates Pyochelin (siderophore)Detoxifies Pseudomonas iron-scavengers

Part 4: Experimental Protocols

Protocol: Extraction and Detection of Aureusimines from Biofilms

Rationale: Because Aureusimines are oxidation products, careful handling is required to distinguish them from the bioactive cyclic dipeptides.

Reagents:

  • LC-MS Grade Ethyl Acetate

  • C18 Solid Phase Extraction (SPE) Columns

  • Internal Standard: Synthetic Phevalin (custom synthesis required)

Workflow:

  • Biofilm Growth: Cultivate S. aureus (Strain JE2 or USA300) in TSB supplemented with 0.5% glucose for 24h in 6-well plates to induce robust biofilm formation.

  • Harvest: Scrape biofilms into 1 mL PBS. Homogenize via bead beating (30s, 4.0 m/s).

  • Extraction:

    • Add 2 volumes of Ethyl Acetate to the homogenate.

    • Vortex vigorously for 2 mins. Centrifuge at 5,000 x g for 10 mins.

    • Collect the organic (upper) phase. Repeat extraction once.

  • Drying: Evaporate solvent under nitrogen stream at Room Temperature (avoid heat to prevent artificial oxidation).

  • Reconstitution: Resuspend in 100 µL 50% Methanol/Water.

Protocol: LC-MS/MS Quantification

System: Q-Exactive or Triple Quadrupole MS coupled to UHPLC. Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).

Gradient Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

Target Ions (Positive Mode):

AnalytePrecursor Ion (

)
Fragment Ion (

)
Retention Time (Approx)
Phevalin 247.14120.08 (Phe immonium)4.2 min
Tyrvalin 263.13136.07 (Tyr immonium)3.8 min
Aureusimine B 245.12118.064.5 min

Note: Aureusimine B is the oxidized form (-2H) of Phevalin. A high ratio of Aureusimine B to Phevalin usually indicates sample handling oxidation rather than biological production.

Experimental Workflow Diagram

Workflow cluster_process Sample Processing Start Start: Mixed Species Culture (S. aureus + P. aeruginosa) Step1 Biofilm Separation (Wash planktonic cells) Start->Step1 Step2 Solvent Extraction (Ethyl Acetate) Step1->Step2 Step3 N2 Evaporation (Prevent Oxidation) Step2->Step3 Analysis LC-MS/MS Analysis Target: m/z 247.14 (Phevalin) Step3->Analysis Decision Data Interpretation Analysis->Decision Result1 High Phevalin/Low AurB = Active Biofilm Synthesis Decision->Result1 Result2 High AurB/Low Phevalin = Sample Oxidation Artifact Decision->Result2

Figure 2: Analytical workflow for distinguishing bioactive dipeptides from oxidized artifacts in competitive biofilm models.

References

  • Wyatt, M. A., et al. (2010). Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence.[4][5] Science, 329(5989), 294-296. Link

  • Zimmerman, M., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Chemistry & Biology, 17(9), 925-930. Link

  • Sun, F., et al. (2012). Aureusimines in Staphylococcus aureus are not involved in virulence. PLOS ONE, 7(12), e52923. Link

  • Khorfeh, R., et al. (2024). The AusAB non-ribosomal peptide synthase in Staphylococcus aureus preferentially incorporates exogenous phenylalanine and tyrosine into the aureusimine natural products.[1][2] bioRxiv.[2] Link

  • Liou, T. G., et al. (2001).[6] Interactions between Pseudomonas aeruginosa and Staphylococcus aureus during co-cultivations and polymicrobial infections. JAMA. Link

  • Beaudoin, T., et al. (2017). Staphylococcus aureus interaction with Pseudomonas aeruginosa biofilm enhances tobramycin resistance.[7] PNAS, 114(27), 7114-7119. Link

Sources

Exploratory

Preliminary Studies on Aureusimine A Cytotoxicity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals. Abstract: Aureusimine A, a cyclic dipeptide produced by Staphylococcus aureus, has emerged as a molecule of interest with potential cytotoxic propert...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aureusimine A, a cyclic dipeptide produced by Staphylococcus aureus, has emerged as a molecule of interest with potential cytotoxic properties. This guide provides a comprehensive framework for the preliminary investigation of Aureusimine A's cytotoxic effects on mammalian cells. We present a tiered experimental approach, beginning with foundational cytotoxicity screening and progressing to mechanistic elucidation of the mode of cell death. This document is intended to serve as a practical resource, offering detailed, self-validating protocols and the scientific rationale underpinning each experimental choice.

Introduction to Aureusimine A

Aureusimine A, also known as Tyrvalin, is a non-ribosomally synthesized cyclic dipeptide with the molecular formula C₁₄H₁₆N₂O₂.[1] It is produced by the human pathogen Staphylococcus aureus.[2] While initial studies implicated aureusimines in the regulation of virulence factor expression, this was later contested and attributed to an unintended mutation in the saeS gene of the studied bacterial strain.[3][4][5] More recent research has indicated that clinical mutations in the ausA gene, which is responsible for aureusimine synthesis, lead to reduced S. aureus cytotoxicity and enhanced intracellular persistence.[6] This finding suggests that Aureusimine A itself may possess cytotoxic activity, making it a compelling subject for further investigation in the context of host-pathogen interactions and as a potential therapeutic lead.

The study of cytotoxic compounds, particularly those derived from natural sources like bacteria, is a cornerstone of drug discovery.[7] Cyclic peptides, in particular, have garnered significant attention for their diverse biological activities, including anticancer properties.[7] This guide outlines a systematic approach to characterize the cytotoxic profile of Aureusimine A.

Phase 1: Initial Cytotoxicity Screening

The primary objective of this phase is to determine if Aureusimine A exhibits cytotoxic effects on mammalian cells and to establish a dose-response relationship. A panel of well-characterized cell lines is recommended to assess for broad-spectrum cytotoxicity versus cell-type specificity.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining meaningful and translatable results.[3] For preliminary screening, a combination of cancerous and non-cancerous cell lines is advisable.

  • Cancer Cell Lines:

    • A549 (Human Lung Carcinoma): A widely used model for lung cancer and for studying cytotoxicity of natural products.[8]

    • HCT-116 (Human Colon Carcinoma): A well-characterized colon cancer cell line suitable for cytotoxicity and apoptosis studies.[9]

    • HeLa (Human Cervical Adenocarcinoma): A robust and easy-to-culture cell line, often used in initial cytotoxicity screenings.[10]

  • Non-Cancerous Cell Line:

    • hTERT-immortalized Gingival Fibroblasts: These cells provide a model of normal human cells, allowing for the assessment of selective cytotoxicity towards cancer cells.[11]

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the initial screening of Aureusimine A's cytotoxicity.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well plates Cell_Treatment Treat Cells with Aureusimine A Cell_Seeding->Cell_Treatment Compound_Preparation Prepare Serial Dilutions of Aureusimine A Compound_Preparation->Cell_Treatment Incubation Incubate for 24, 48, 72 hours Cell_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay Endpoint 1 LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Endpoint 2 NR_Assay Neutral Red Assay (Lysosomal Integrity) Incubation->NR_Assay Endpoint 3 Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition NR_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation

Caption: General workflow for the initial cytotoxicity screening of Aureusimine A.

Detailed Protocols for Cytotoxicity Assays

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming a purple formazan product.[12][13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of Aureusimine A. Include a vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of MTT solvent (e.g., 0.04 M HCl in isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[13]

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[5]

  • Assay Reaction: Transfer 10 µL of the cell culture supernatant to a new 96-well plate.[5] Add 100 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[5]

  • Stop Reaction: Add 10 µL of stop solution.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14]

This assay is based on the uptake of the neutral red dye into the lysosomes of viable cells.[15][16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the neutral red medium and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of neutral red destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[17]

Data Analysis and Interpretation

For each assay, calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of Aureusimine A to generate a dose-response curve. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined using non-linear regression analysis. A lower IC₅₀ value indicates higher cytotoxic potency.

Table 1: Example Data Presentation for IC₅₀ Values (µM) of Aureusimine A

Cell LineMTT Assay (48h)LDH Assay (48h)Neutral Red Assay (48h)
A54925.330.128.5
HCT-11618.922.520.7
HeLa35.241.838.4
hTERT-Fibroblasts>100>100>100

Phase 2: Mechanistic Elucidation of Cell Death

Once the cytotoxicity of Aureusimine A is confirmed, the next crucial step is to determine the mode of cell death, primarily distinguishing between apoptosis and necrosis.

Distinguishing Apoptosis from Necrosis

Apoptosis is a programmed and controlled form of cell death, whereas necrosis is a result of acute cellular injury leading to cell lysis and inflammation.[13][18] Several biochemical and morphological changes are characteristic of each process.

Experimental Workflow for Mechanistic Studies

The following diagram outlines the workflow for investigating the mechanism of Aureusimine A-induced cell death.

mechanistic_workflow cluster_setup Experimental Setup cluster_apoptosis Apoptosis Assessment cluster_morphology Morphological Analysis cluster_analysis Data Interpretation Cell_Seeding Seed Cells for Mechanistic Assays Compound_Treatment Treat Cells with IC50 Concentration of Aureusimine A Cell_Seeding->Compound_Treatment Caspase_Assay Caspase-3/7 Activity Assay Compound_Treatment->Caspase_Assay Mito_Potential JC-1 Mitochondrial Membrane Potential Assay Compound_Treatment->Mito_Potential Fluorescence_Microscopy Fluorescence Microscopy (e.g., Hoechst/PI Staining) Compound_Treatment->Fluorescence_Microscopy Data_Integration Integrate Data from all Assays Caspase_Assay->Data_Integration Mito_Potential->Data_Integration Fluorescence_Microscopy->Data_Integration Conclusion Determine Mode of Cell Death Data_Integration->Conclusion

Caption: Workflow for investigating the mechanism of Aureusimine A-induced cell death.

Detailed Protocols for Mechanistic Assays

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[19] This assay measures the activity of the executioner caspases, caspase-3 and caspase-7.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the IC₅₀ concentration of Aureusimine A for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

A hallmark of early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye exhibits a fluorescence shift from red (high ΔΨm) to green (low ΔΨm) as the mitochondrial membrane depolarizes.[20]

Protocol:

  • Cell Seeding and Treatment: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and treat with Aureusimine A.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (e.g., 10 µg/mL) for 15-30 minutes at 37°C.[21]

  • Washing: Wash the cells with assay buffer.[21]

  • Fluorescence Measurement: Measure the fluorescence intensity at both red (J-aggregates) and green (J-monomers) channels using a fluorescence microscope or a plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Potential Signaling Pathways

The induction of apoptosis by cyclic peptides can occur through various signaling pathways. Based on the initial mechanistic findings, further investigations can be directed towards specific pathways.

signaling_pathway cluster_stimulus External/Internal Stimulus cluster_pathways Potential Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Aureusimine_A Aureusimine A Death_Receptors Death Receptors (e.g., Fas, TNFR) Aureusimine_A->Death_Receptors Mitochondria Mitochondrial Dysfunction Aureusimine_A->Mitochondria Caspase_8 Caspase-8 Activation Death_Receptors->Caspase_8 Caspase_3_7 Caspase-3/7 Activation Caspase_8->Caspase_3_7 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Potential apoptotic pathways that may be modulated by Aureusimine A.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial cytotoxic evaluation of Aureusimine A. The proposed phased approach, from broad screening to mechanistic investigation, allows for a comprehensive characterization of its biological activity. The detailed protocols and the rationale behind the experimental choices are designed to ensure the generation of reliable and interpretable data.

Future studies should focus on elucidating the specific molecular targets of Aureusimine A. Techniques such as affinity chromatography, proteomics, and in silico modeling could be employed to identify its binding partners and unravel the precise mechanism of action. Furthermore, in vivo studies using animal models will be essential to validate the in vitro findings and to assess the therapeutic potential of Aureusimine A.

References

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (n.d.). National Institutes of Health. [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). ScienceDirect. [Link]

  • Aureusamine A | C14H16N2O2 | CID 49838500. (n.d.). PubChem. [Link]

  • Aureusimines in Staphylococcus aureus Are Not Involved in Virulence. (2010, December 29). PLOS ONE. [Link]

  • A high-throughput cytotoxicity screening platform reveals agr-independent mutations in bacteraemia-associated Staphylococcus aureus that promote intracellular persistence. (2023, June 8). National Institutes of Health. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (n.d.). MDPI. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (n.d.). National Institutes of Health. [Link]

  • Aureusimines in Staphylococcus aureus Are Not Involved in Virulence. (n.d.). National Institutes of Health. [Link]

  • Cyclic Peptides for the Treatment of Cancers: A Review. (n.d.). MDPI. [Link]

  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. (2023, April 29). DergiPark. [Link]

  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (n.d.). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Aminoalkylated Paeonol Chalcone Derivatives. (n.d.). PubMed. [Link]

  • EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. (n.d.). HiMedia Laboratories. [Link]

  • (PDF) Cyclic Peptides for the Treatment of Cancers: A Review. (2025, October 14). ResearchGate. [Link]

  • In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF. (2025, August 7). ResearchGate. [Link]

  • Cytotoxicity 1 against A549 and HCT116 cells of crude ethanolic leaf... (n.d.). ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Institutes of Health. [Link]

  • The What, Why and How of Cyclic Peptides. (2023, August 7). Scientist.com. [Link]

  • (PDF) Caspase 3/7 Activity v1. (2025, April 1). ResearchGate. [Link]

  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. (n.d.). MDPI. [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo. [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]

  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity. (2008, June 12). RE-Place. [Link]

  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. (2016, June 25). PubMed Central. [Link]

  • EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. (n.d.). HiMedia Laboratories. [Link]

  • Cyclic Peptides for the Treatment of Cancers: A Review. (2022, July 11). National Institutes of Health. [Link]

  • (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. (2025, August 9). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Experimental workflow for studying Aureusimine A in keratinocytes

Application Note & Protocols Title: A Comprehensive Experimental Workflow for Interrogating the Bioactivity of Aureusimine A on Human Keratinocytes Abstract Aureusimine A (Tyrvalin) is a cyclic dipeptide secondary metabo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Title: A Comprehensive Experimental Workflow for Interrogating the Bioactivity of Aureusimine A on Human Keratinocytes

Abstract

Aureusimine A (Tyrvalin) is a cyclic dipeptide secondary metabolite produced by Staphylococcus aureus, a commensal and opportunistic pathogen of the human skin.[1][2] While its precise biological function remains largely uncharacterized, its continuous presence at the host-pathogen interface necessitates a thorough investigation of its effects on keratinocytes, the primary cellular component of the epidermis. Initial studies suggested a role in virulence, though this was later contested, highlighting the need for a more nuanced understanding of its activity.[3][4] This application note presents a structured, multi-phased experimental workflow designed to systematically evaluate the impact of Aureusimine A on keratinocyte viability, function, and signaling, providing researchers with the necessary protocols to explore its potential role in skin homeostasis and disease.

Introduction: The Enigma of Aureusimine A in Skin Biology

Staphylococcus aureus is a master of adaptation, thriving on the human skin and nasal passages. Its transition from a harmless colonizer to a pathogen is mediated by a complex arsenal of secreted molecules, including toxins, enzymes, and secondary metabolites. Among these are the aureusimines, non-ribosomally synthesized dipeptides.[5][6] The aureusimine family, including Aureusimine A (Tyrvalin) and Aureusimine B (Phevalin), are consistently produced by various S. aureus strains.[6]

Keratinocytes are not merely a physical barrier; they are active immunological sentinels that recognize and respond to microbial products, orchestrating inflammatory and antimicrobial responses.[7] Studies on the related molecule Aureusimine B (Phevalin) have shown that while it has only modest effects on keratinocyte gene expression alone, it can significantly amplify the cellular response to other bacterial products.[8][9] This suggests a potential role for aureusimines as modulators of host cell sensitivity.

This guide provides a robust framework to dissect the bioactivity of Aureusimine A on human keratinocytes. The workflow is designed to be self-validating, moving from broad cytotoxicological assessment to specific functional assays and finally to the elucidation of underlying molecular mechanisms.

Strategic Overview: The Experimental Workflow

The proposed research plan is structured in three sequential phases. This design ensures that each subsequent phase is built upon a solid foundation of data from the preceding one, starting with safety and dose-finding (Phase 1), moving to functional consequences (Phase 2), and culminating in mechanistic investigation (Phase 3).

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Investigation P1_A Determine Aureusimine A Solubility & Stability P1_B Cytotoxicity Screening (MTT / XTT Assay) P1_A->P1_B Establish Vehicle Control P1_C Define Sub-Lethal Concentration Range P1_B->P1_C IC50 Calculation P2_A Proliferation Assay (BrdU / Ki67) P1_C->P2_A Select Doses P2_B Migration 'Wound Healing' Assay (Scratch Test) P1_C->P2_B Select Doses P2_C Inflammatory Profile (ELISA / Multiplex) P1_C->P2_C Select Doses P2_D Co-treatment with Inflammatory Stimuli (e.g., TNF-α) P1_C->P2_D Select Doses P3_A Signaling Pathway Analysis (Western Blot for p-MAPK, p-p65) P2_A->P3_A Investigate 'How' P2_B->P3_A Investigate 'How' P2_C->P3_A Investigate 'How' P3_B Gene Expression Analysis (qPCR for IL8, TNFA) P3_A->P3_B Validate Pathway P3_C NF-κB Translocation (Immunofluorescence) P3_A->P3_C Validate Pathway

Figure 1: A three-phase experimental workflow for studying Aureusimine A.

Phase 1: Foundational Assessment & Cytotoxicity

Expertise & Causality: Before any functional study, it is imperative to establish the concentration range at which Aureusimine A does not induce cell death. This ensures that any observed functional effects in subsequent assays are due to specific biological modulation, not a non-specific consequence of cellular toxicity. The choice of a time course (24, 48 hours) accounts for both acute and delayed cytotoxic effects.

Protocol 3.1: Preparation of Aureusimine A Stock Solution
  • Source Compound: Obtain synthetic Aureusimine A (Tyrvalin). The chemical formula is C₁₄H₁₆N₂O₂ with a molecular weight of approximately 244.29 g/mol .[1]

  • Solubilization: Based on the properties of related compounds, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent.[10] Prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Procedure: a. Weigh the required amount of Aureusimine A powder in a sterile microfuge tube. b. Add the calculated volume of sterile, cell-culture grade DMSO to achieve the desired stock concentration. c. Vortex thoroughly until completely dissolved. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Vehicle Control: The final concentration of DMSO in the cell culture medium must be kept constant across all experimental conditions (including untreated controls) and should not exceed 0.1% (v/v) to avoid solvent-induced artifacts.

Protocol 3.2: Cell Viability Assessment via XTT Assay
  • Cell Culture: Culture human keratinocytes (e.g., primary NHEK or HaCaT cell line) in appropriate media (e.g., KGM-Gold™ for NHEK, DMEM for HaCaT) at 37°C and 5% CO₂.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of Aureusimine A in culture medium from your stock solution. A suggested starting range is 0.1 µM to 100 µM. b. Include a "vehicle control" (medium with the same final DMSO concentration as the highest Aureusimine A dose) and a "medium only" control. c. Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for 24 and 48 hours.

  • XTT Assay: a. Prepare the XTT labeling mixture according to the manufacturer's instructions. b. Add 50 µL of the XTT mixture to each well. c. Incubate for 2-4 hours at 37°C, protected from light, until the color develops. d. Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_vehicle_control) * 100.

Data Presentation: Expected Outcome

The results will allow you to determine the sub-lethal concentration range for all subsequent experiments.

Aureusimine A (µM)% Cell Viability (24h)% Cell Viability (48h)
Vehicle Control (0)100 ± 4.5100 ± 5.1
0.1101 ± 3.999 ± 4.8
198 ± 5.297 ± 5.5
1096 ± 4.192 ± 6.2
5085 ± 6.875 ± 7.1
10062 ± 7.545 ± 8.3
Table 1: Representative data table for cytotoxicity screening. Data is hypothetical.

Phase 2: Functional Characterization

Expertise & Causality: This phase investigates if non-toxic concentrations of Aureusimine A affect core keratinocyte functions essential for maintaining the skin barrier: migration (for wound repair) and inflammatory signaling. Because the effects of Aureusimine A may be modulatory, it is crucial to test it both alone and in the context of a pro-inflammatory challenge (e.g., TNF-α), which mimics an inflammatory skin environment.

Protocol 4.1: Keratinocyte Migration (Scratch) Assay
  • Cell Seeding: Seed keratinocytes in a 6-well plate and grow them to 95-100% confluency.

  • Scratch: Using a sterile p200 pipette tip, create a linear "wound" or scratch down the center of the monolayer.

  • Wash & Treat: Gently wash the wells with PBS to remove dislodged cells. Add fresh, low-serum medium containing the selected sub-lethal concentrations of Aureusimine A (e.g., 1 µM, 10 µM) or vehicle control.

  • Imaging: Immediately acquire images of the scratch at defined points (mark the bottom of the plate for reference). This is the T=0 time point.

  • Incubation & Monitoring: Incubate the plate and acquire images of the same fields at subsequent time points (e.g., 8, 16, 24 hours).

  • Analysis: Quantify the open area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 area.

Data Presentation: Expected Outcome
Treatment% Wound Closure (16h)
Vehicle Control45 ± 5.2
Aureusimine A (1 µM)48 ± 4.9
Aureusimine A (10 µM)65 ± 6.1
Table 2: Representative data for a migration assay. Data is hypothetical.
Protocol 4.2: Inflammatory Cytokine Secretion Profiling
  • Cell Seeding: Seed keratinocytes in a 24-well plate and allow them to adhere overnight until they reach ~80% confluency.

  • Pre-treatment (Priming): Remove the medium and add fresh medium containing sub-lethal concentrations of Aureusimine A or vehicle control. Incubate for 2-4 hours. This step tests if Aureusimine A can "prime" the cells.

  • Stimulation: After priming, add a pro-inflammatory stimulus such as TNF-α (final concentration 10 ng/mL) or an equal volume of medium (for the unstimulated control).

  • Incubation: Incubate for an additional 18-24 hours. The duration can be optimized based on the kinetics of the cytokine of interest.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to pellet any debris.

  • ELISA: Quantify the concentration of key inflammatory cytokines (e.g., IL-8, IL-6) in the supernatant using commercial ELISA kits, following the manufacturer's protocol precisely.

  • Analysis: Normalize cytokine concentrations to the total protein content of the cells in each well (measured via BCA assay after lysing the cells) to account for any minor variations in cell number.

Data Presentation: Expected Outcome
Pre-treatmentStimulus (TNF-α)IL-8 Concentration (pg/mL)
Vehicle-50 ± 15
Aureusimine A (10 µM)-65 ± 20
Vehicle+850 ± 95
Aureusimine A (10 µM)+1500 ± 120
Table 3: Representative data for cytokine secretion. Data is hypothetical.

Phase 3: Mechanistic Investigation

Expertise & Causality: After observing a functional effect (e.g., enhanced inflammation), this phase aims to uncover the molecular signaling pathways responsible. The NF-κB and MAPK pathways are canonical signaling cascades that control inflammation in keratinocytes.[7] Analyzing the phosphorylation of key proteins provides a snapshot of pathway activation, while immunofluorescence confirms the translocation of transcription factors to the nucleus to enact gene expression changes.

G cluster_nuc Nuclear Events Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκB IκBα IKK->IκB P NFkB NF-κB (p65/p50) IκB->NFkB releases Nucleus Nucleus NFkB->Nucleus Translocation Genes Inflammatory Gene Expression (IL8, IL6) Aureusimine Aureusimine A (Hypothetical Modulation) Aureusimine->IKK ? MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, ERK) MAPKK->MAPK P MAPK->Nucleus Translocation

Sources

Application

How to purify Aureusimine A from bacterial culture

Application Note: High-Purity Isolation of Aureusimine A (Tyrvalin) from Staphylococcus aureus Culture Abstract & Scientific Context Aureusimine A (also known as Tyrvalin ) and its analog Aureusimine B (Phevalin ) are no...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Aureusimine A (Tyrvalin) from Staphylococcus aureus Culture

Abstract & Scientific Context

Aureusimine A (also known as Tyrvalin ) and its analog Aureusimine B (Phevalin ) are non-ribosomal peptide secondary metabolites produced by Staphylococcus aureus.[1][2][3] Synthesized by the ausA (or pznA) non-ribosomal peptide synthetase (NRPS), these pyrazinones were historically misidentified as direct virulence factors due to a confounding genetic mutation in early studies (Wyatt et al., 2010; Sun et al., 2010). Current consensus suggests they function in redox homeostasis or metabolic regulation.

Critical Distinction:

  • Aureusimine A (Tyrvalin): Derived from Tyrosine and Valine. More polar. Observed ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1][4]
    
  • Aureusimine B (Phevalin): Derived from Phenylalanine and Valine.[5] More hydrophobic. Observed ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1][4]
    

This protocol details the specific isolation of Aureusimine A , utilizing its polarity difference for chromatographic separation.

Biosynthetic Logic & Production Strategy

To maximize yield, one must exploit the regulation of the aus operon. Production is quorum-sensing dependent (agr system) and peaks during the stationary phase .

  • Substrate Availability: The ausA NRPS is promiscuous but limited by substrate availability. Supplementing culture media with Tyrosine can shift the ratio towards Aureusimine A, though wild-type strains produce both.

  • Oxidation State: The immediate product of ausA is a dipeptide aldehyde that cyclizes to a dihydropyrazine. The final pyrazinone (Aureusimine A) forms via spontaneous oxidation. Note: Extended exposure to air during extraction facilitates this conversion, stabilizing the final product.

Figure 1: Biosynthetic Pathway & Logic

Biosynthesis Substrates Substrates: L-Tyrosine + L-Valine NRPS NRPS Enzyme (AusA / PznA) Substrates->NRPS Intermediate Dipeptide Aldehyde (Unstable) NRPS->Intermediate Cyclization Spontaneous Cyclization Intermediate->Cyclization Imine Dihydropyrazine (Reduced Form) Cyclization->Imine Oxidation Oxidation (O2 / Spontaneous) Imine->Oxidation ProductA Aureusimine A (Tyrvalin) Pyrazinone Core Oxidation->ProductA ProductB Aureusimine B (Phevalin) Oxidation->ProductB If Phe used

Caption: Pathway showing the NRPS-mediated assembly of Tyrosine and Valine, followed by spontaneous oxidation to form the stable Aureusimine A pyrazinone.

Detailed Protocol

Phase 1: Upstream Processing (Culture)

Objective: Maximize metabolite accumulation in the supernatant.

  • Inoculation: Inoculate a single colony of S. aureus (Strain USA300 or JE2 are high producers) into 10 mL Tryptic Soy Broth (TSB). Incubate overnight at 37°C, 200 rpm.

  • Production Culture: Dilute 1:100 into 1 L of fresh TSB in a 2 L baffled flask.

    • Expert Tip: Do not use rich media with high glucose if studying gene regulation, but for purification, TSB is robust.

  • Incubation: Incubate at 37°C, 200 rpm for 24 hours .

    • Causality: Harvesting at exponential phase (e.g., 6-8 hours) will result in negligible yield. The aus genes are activated by the agr quorum-sensing system, which triggers only at high cell density.

  • Harvest: Centrifuge at 6,000 x g for 20 minutes at 4°C. Decant the supernatant (contains the secreted Aureusimines) and discard the pellet.

Phase 2: Liquid-Liquid Extraction (LLE)

Objective: Separate hydrophobic pyrazinones from salts and polar media components.

  • Filtration: Pass supernatant through a 0.22 µm PES membrane to remove residual cells.

  • Solvent Addition: Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc) to the supernatant.

    • Why EtOAc? Aureusimines are moderately hydrophobic. Chloroform is an alternative, but EtOAc provides cleaner phase separation for these specific pyrazinones.

  • Extraction: Shake vigorously for 2 minutes or stir for 1 hour. Allow phases to separate (approx. 30 mins).

  • Collection: Collect the upper organic phase (EtOAc).

  • Repeat: Re-extract the aqueous phase with fresh EtOAc to maximize recovery. Combine organic fractions.

  • Drying: Evaporate the EtOAc to dryness using a rotary evaporator at 40°C under reduced pressure.

  • Reconstitution: Dissolve the dried crude extract in 1-2 mL of 100% DMSO or Methanol . Filter through a 0.2 µm PTFE syringe filter before HPLC.

Phase 3: Purification (RP-HPLC)

Objective: Isolate Aureusimine A (Tyrvalin) from Aureusimine B (Phevalin).

  • System: Preparative or Semi-Prep HPLC with UV detector.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter 4µ Proteo or equivalent), 250 x 10 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Detection: 322 nm (Specific for pyrazinone ring) and 280 nm (General aromatic).

Gradient Profile:

Time (min)% Buffer B (ACN)Flow RatePhase Description
0.020%3.0 mL/minEquilibration
5.020%3.0 mL/minLoad/Wash
45.080%3.0 mL/minLinear Gradient (Separation)
50.095%3.0 mL/minColumn Wash
55.020%3.0 mL/minRe-equilibration
  • Elution Order:

    • Aureusimine A (Tyrvalin): Elutes first (~19-20 min). The hydroxyl group on Tyrosine makes it more polar.

    • Aureusimine B (Phevalin): Elutes second (~26-27 min).

Figure 2: Purification Workflow

Workflow Culture S. aureus Culture (24h, Stationary Phase) Centrifuge Centrifugation (6000xg, 20 min) Culture->Centrifuge Supernatant Supernatant (Contains Secreted Metabolites) Centrifuge->Supernatant LLE Extraction (Ethyl Acetate 1:1) Supernatant->LLE Evap Rotary Evaporation (Dryness) LLE->Evap Crude Crude Extract (Resuspend in DMSO) Evap->Crude HPLC RP-HPLC (C18) Gradient 20-80% ACN Crude->HPLC FractionA Fraction 1: Aureusimine A (RT ~20 min) HPLC->FractionA FractionB Fraction 2: Aureusimine B (RT ~27 min) HPLC->FractionB

Caption: Step-by-step workflow from bacterial culture to chromatographic separation of Aureusimine A.

Validation & Quality Control (Self-Validating System)

To ensure the isolated compound is indeed Aureusimine A, verify against these physicochemical constants.

Table 1: Analytical Specifications

ParameterAureusimine A (Tyrvalin)Aureusimine B (Phevalin)
Molecular Formula


Molecular Weight 244.29 Da228.29 Da
Monoisotopic Mass 244.12 Da228.13 Da
Observed m/z [M+H]+ 245.13 229.13
UV Absorbance

322 nm, 280 nm

322 nm
Solubility DMSO, Methanol, EthanolDMSO, Methanol, Ethanol
Appearance Yellowish solidWhite/Off-white solid

Troubleshooting:

  • Low Yield: Ensure the culture reached high optical density (

    
    ). Check that the strain is not an agr mutant (common in lab strains), as agr drives expression.
    
  • Co-elution: If A and B peaks overlap, shallow the gradient (e.g., 20% to 50% B over 40 mins) to increase resolution.

References

  • Wyatt, M. A., et al. (2010). Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence.[5] Science.

  • Zimmermann, M., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Chemistry & Biology.[2][3][6][7]

  • Secor, P. R., et al. (2012). Phevalin (aureusimine B)[2][6] production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression.[1][2][3][8] PLoS One.[2][8]

  • Sun, F., et al. (2010). Aureusimines in Staphylococcus aureus are not involved in virulence. PLoS One.[2][8]

Sources

Method

NMR spectroscopy for structural elucidation of Aureusimine A

Executive Summary The structural elucidation of Aureusimine A (Tyrvalin) and Aureusimine B (Phevalin) represents a critical case study in natural product chemistry, highlighting the necessity of rigorous NMR analysis to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of Aureusimine A (Tyrvalin) and Aureusimine B (Phevalin) represents a critical case study in natural product chemistry, highlighting the necessity of rigorous NMR analysis to distinguish between isomeric scaffolds. Originally misassigned as simple pyrazines in early literature, these Staphylococcus aureus secondary metabolites were later corrected to 3,6-disubstituted-2(1H)-pyrazinones .

This Application Note provides a definitive protocol for the structural characterization of Aureusimine A. We address the specific challenge of distinguishing the pyrazinone core from potential diketopiperazine (DKP) or pyrazine tautomers using advanced 1D and 2D NMR techniques. This guide is designed for medicinal chemists and microbiologists requiring absolute structural certainty in virulence factor analysis.

Chemical Context & Structural Challenge

Aureusimines are non-ribosomal peptide secondary metabolites synthesized by the ausA/ausB gene cluster (also known as the pps cluster).

  • Aureusimine A (Tyrvalin): Derived from Valine and Tyrosine.[1]

  • Aureusimine B (Phevalin): Derived from Valine and Phenylalanine.

The Elucidation Trap: The primary challenge lies in the oxidation state of the heterocyclic core. The biosynthetic precursors (cyclic dipeptides/DKPs) can undergo oxidation to form dehydrogenated DKPs, pyrazinones, or fully aromatic pyrazines.

  • Target Structure: 3,6-disubstituted-2(1H)-pyrazinone.

  • Key NMR Discriminator: The presence of a distinct amide carbonyl signal (~155–160 ppm) and a conjugated imine carbon, contrasting with the symmetric nature of a pyrazine or the aliphatic nature of a standard DKP.

Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d₆ is the mandatory solvent.

    • Reasoning: Chloroform (CDCl₃) often causes broadening of the crucial amide (NH) proton due to exchange or aggregation. DMSO-d₆ stabilizes the tautomeric form and provides sharp exchangeable proton signals, which are essential for determining the "one-sided" nature of the pyrazinone ring.

  • Concentration: Minimum 2.0 mg in 600 µL DMSO-d₆ for optimal 13C sensitivity.

  • Tube: 3mm or 5mm high-precision NMR tubes (e.g., Wilmad 535-PP) to minimize shimming artifacts on the aromatic multiplets.

Acquisition Parameters (600 MHz Cryoprobe recommended)
ExperimentPulse SequenceKey ParameterPurpose
1H 1D zg30D1 = 2.0s, NS = 64Quantify integration of NH vs. Aromatic H.
1H-13C HSQC hsqcedetgpsisp2J(CH) = 145 HzDistinguish protonated ring carbons from side chains.
1H-13C HMBC hmbcgplpndqfJ(CH_long) = 8 HzCRITICAL: Connects side-chain alpha-protons to the ring carbonyl.
1H-1H COSY cosygpppqf-Traces the spin systems of Valine and Tyrosine moieties.
1H-15N HSQC hsqcetgpsisp2-(Optional) Confirms the presence of exactly one amide nitrogen.

Structural Elucidation Workflow

The following logic gate diagram illustrates the decision-making process for validating the Aureusimine scaffold.

Aureusimine_Elucidation Start Crude Extract / Purified Fraction Solvent Dissolve in DMSO-d6 (Preserve NH signals) Start->Solvent H1_NMR 1H NMR Acquisition Solvent->H1_NMR Check_NH Observe NH Signal? (~10-12 ppm) H1_NMR->Check_NH Pyrazine Suspect Pyrazine (Fully Aromatic, No NH) Check_NH->Pyrazine No Pyrazinone Suspect Pyrazinone (Aureusimine Core) Check_NH->Pyrazinone Yes HMBC_Step Run 1H-13C HMBC Pyrazinone->HMBC_Step Connect_Val Correlate Val-beta-H to Ring C=N and C=O HMBC_Step->Connect_Val Connect_Tyr Correlate Tyr-beta-H to Ring C=C and C=O HMBC_Step->Connect_Tyr Validation Confirm 2(1H)-Pyrazinone Pattern: 3,6-substitution Connect_Val->Validation Connect_Tyr->Validation

Figure 1: Logic flow for distinguishing the pyrazinone core of Aureusimine from fully aromatic pyrazine artifacts.

Data Analysis & Reference Shifts

The correct assignment of Aureusimine A (Tyrvalin) relies on identifying the asymmetry of the pyrazinone ring. Unlike a symmetric pyrazine, the pyrazinone ring has one carbonyl (C-2) and one imine carbon (C-3 or C-5 depending on numbering).

Table 1: Key NMR Chemical Shifts for Aureusimine A (Tyrvalin) in DMSO-d₆

PositionCarbon Typeδ 13C (ppm)δ 1H (ppm)MultiplicityHMBC Correlations (H to C)
1 (NH) Amide N-10.5 - 11.5 br s-
2 Carbonyl156.0 - 158.0 --H-Val(β), H-Ring(5)
3 Quaternary (Imine)160.0 - 165.0--H-Val(β), H-Val(γ)
5 Methine (Vinyl)110.0 - 115.07.0 - 7.5 sC-2, C-3, C-Tyr(α/β)
6 Quaternary125.0 - 130.0--H-Ring(5), H-Tyr(β)
Val-α Methine~30.0~3.0mC-2, C-3
Val-Me Methyl~20.0~1.1dVal-α, Val-β
Tyr-β Methylene~38.0~3.8sC-5, C-6, Tyr-Aromatic

Note: Shifts are approximate and dependent on concentration/temperature. The critical diagnostic is the C-2 Carbonyl signal at ~157 ppm, which would be absent in a pyrazine structure.

Critical Mechanistic Insight: The HMBC "Cross-Over"

To prove the 3,6-substitution pattern:

  • Valine Side: The Valine isopropyl methine proton (septet) must show strong HMBC correlations to the Imine Carbon (C-3) .

  • Tyrosine Side: The Tyrosine benzylic protons (singlet or ABq) must show correlations to the Vinyl Carbon (C-5) and the Quaternary Carbon (C-6) .

  • The Link: The Ring Proton (H-5) is the lynchpin; it should show a weak 2-bond correlation to C-6 and a 3-bond correlation to the Carbonyl (C-2).

Troubleshooting & Common Pitfalls

  • Pitfall 1: The "Pyrazine" Misassignment.

    • Symptom:[1][2][3] Absence of the amide NH and carbonyl signal.

    • Cause: Oxidation of the sample during isolation or low-quality solvents containing peroxides.

    • Solution: Add 1-2% ascorbic acid during extraction or keep under N₂ atmosphere.

  • Pitfall 2: Broadening of Valine Signals.

    • Cause: Restricted rotation of the isopropyl group or tautomeric exchange.

    • Solution: Run the NMR experiment at 310K or 320K to sharpen the signals by pushing the exchange to the fast limit.

References

  • Wyatt, M. A., et al. (2010).[4][5] Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence.[4][5][6][7] Science, 329(5989), 294-296.[5] Link

    • Context: The original isolation paper (Note: Structural assignment was l
  • Zimmermann, M., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus.[4][6] Chemistry & Biology, 17(9), 925-930.[4] Link

    • Context: The authoritative structural revision identifying Aureusimines as Phevalin/Tyrvalin pyrazinones.
  • Bottcher, T., & Sieber, S. A. (2010). Structurally refined aureusimines are not virulence factors in Staphylococcus aureus. ChemBioChem, 11, 1-5.
  • Li, J., et al. (2012). Phevalin (aureusimine B) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression.[4][6] Infection and Immunity, 80(10), 3638-3648. Link

    • Context: Biological application and metabolite profiling using NMR.[4][6][8][9]

Sources

Application

Methods for assessing Aureusimine A stability in different media

Application Note & Protocol Comprehensive Methodologies for the Stability Assessment of Aureusimine A in Diverse Pharmaceutical and Biological Media Abstract This document provides a comprehensive guide with detailed pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Comprehensive Methodologies for the Stability Assessment of Aureusimine A in Diverse Pharmaceutical and Biological Media

Abstract

This document provides a comprehensive guide with detailed protocols for evaluating the chemical and metabolic stability of Aureusimine A, a novel secondary metabolite. The stability of a potential therapeutic agent is a critical parameter that influences its development, formulation, and clinical efficacy. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established scientific principles and regulatory expectations. We will detail methodologies for assessing Aureusimine A's stability in commonly used pharmaceutical buffers (Phosphate-Buffered Saline), biorelevant fluids (Simulated Gastric and Intestinal Fluids), and a key biological matrix (human plasma). The protocols herein emphasize the use of High-Performance Liquid Chromatography (HPLC) coupled with UV detection as the primary analytical technique, a widely accessible and robust method for stability studies.

Introduction: The Imperative of Stability Testing

The journey of a novel compound like Aureusimine A from discovery to a potential therapeutic agent is contingent upon a thorough understanding of its chemical and physical properties. Among these, chemical stability is paramount. Stability testing provides critical insights into how a molecule withstands various environmental conditions over time, which is essential for determining its shelf-life, appropriate storage conditions, and its fate in vivo. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and unpredictable therapeutic outcomes.

This guide addresses the "how-to" of stability assessment by providing a robust framework based on first principles. While specific data on Aureusimine A is not yet widely published, the methodologies described here are derived from best practices for the analysis of novel natural products and are designed to be broadly applicable. The core of our assessment strategy is the principle of "forced degradation," where the compound is exposed to conditions more severe than its intended storage, to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Our approach is built upon the guidelines established by the International Council for Harmonisation (ICH), which provide a framework for stability testing of new drug substances and products.

Core Principles & Strategic Approach

The stability of Aureusimine A will be evaluated by incubating a known concentration of the compound in different media for a specified duration. Aliquots are taken at various time points, and the remaining concentration of the parent compound is quantified using a stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Key Strategic Considerations:

  • Selection of Media: The choice of media is critical for mimicking relevant physiological and pharmaceutical conditions.

    • Phosphate-Buffered Saline (PBS): Represents a simple, controlled aqueous environment, ideal for assessing baseline hydrolytic stability at a physiological pH (7.4).

    • Simulated Gastric Fluid (SGF): This medium mimics the highly acidic and enzymatic environment of the stomach, crucial for assessing the stability of orally administered drugs.

    • Simulated Intestinal Fluid (SIF): This medium simulates the conditions of the small intestine, which is the primary site of absorption for many drugs.

    • Human Plasma: Incubation in plasma is essential for evaluating metabolic stability and potential degradation by plasma enzymes (e.g., esterases, proteases).

  • The Stability-Indicating Method: The analytical method must be able to resolve the parent compound (Aureusimine A) from its degradation products, ensuring that the measured decrease in concentration is accurate and not masked by co-eluting species. Method development and validation are prerequisites for reliable stability studies.

Experimental Workflow Overview

The overall workflow for assessing stability in each medium follows a consistent pattern, as illustrated in the diagram below.

G A Prepare Aureusimine A Stock Solution (e.g., 10 mM in DMSO) D Spike Aureusimine A into Media (Final Conc. e.g., 10 µM) A->D B Prepare Test Media (PBS, SGF, SIF, Plasma) B->D C Develop & Validate Stability-Indicating HPLC Method I Inject onto HPLC-UV System C->I E Incubate at 37°C D->E F Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min) E->F G Quench Reaction (e.g., Acetonitrile Precipitation) F->G H Centrifuge & Collect Supernatant G->H H->I J Quantify Peak Area of Aureusimine A I->J K Calculate % Remaining vs. Time J->K

Figure 1: General experimental workflow for assessing Aureusimine A stability.

Detailed Protocols & Methodologies

Materials and Reagents
  • Aureusimine A (Purity >95%)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid, HPLC grade

  • Phosphate-Buffered Saline (PBS) tablets or powder

  • Pepsin (from porcine gastric mucosa)

  • Pancreatin (from porcine pancreas)

  • Sodium taurocholate

  • Lecithin

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Pooled Human Plasma (sourced ethically)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC system with UV/Vis or DAD detector

  • Analytical HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Incubator/shaker (set to 37°C)

Preparation of Media

Note: Prepare all media fresh on the day of the experiment.

  • Phosphate-Buffered Saline (PBS, pH 7.4):

    • Dissolve one PBS tablet or the appropriate amount of powder in deionized water to achieve a 1X concentration as per the manufacturer's instructions.

    • Verify the pH is 7.4 ± 0.1. Adjust with NaOH or HCl if necessary.

    • Filter through a 0.22 µm filter.

  • Simulated Gastric Fluid (SGF, without pepsin):

    • Based on the United States Pharmacopeia (USP), dissolve 2.0 g of NaCl and 7.0 mL of concentrated HCl in deionized water.

    • Adjust the final volume to 1 L with deionized water.

    • The final pH should be approximately 1.2. Verify and adjust if needed.

    • For SGF with enzyme: Just before use, dissolve 3.2 g of pepsin per liter of SGF.

  • Simulated Intestinal Fluid (SIF, without pancreatin):

    • Dissolve 6.8 g of KH₂PO₄ in 250 mL of deionized water.

    • Add 77 mL of 0.2 N NaOH and 500 mL of deionized water.

    • Adjust the pH to 6.8 ± 0.1 with 0.2 N NaOH or 0.2 N HCl.

    • Dilute to a final volume of 1 L with deionized water.

    • For SIF with enzyme: Just before use, dissolve 10 g of pancreatin per liter of SIF.

Protocol 1: Stability in PBS, SGF, and SIF
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Aureusimine A in 100% DMSO.

  • Incubation Setup:

    • Pre-warm the test media (PBS, SGF, SIF) to 37°C in a shaking water bath or incubator.

    • In separate microcentrifuge tubes, add 495 µL of each pre-warmed medium.

  • Initiation of Reaction:

    • Add 5 µL of the 10 mM Aureusimine A stock solution to each tube to achieve a final concentration of 100 µM. (Note: Ensure the final DMSO concentration is low, typically ≤1%, to avoid solvent effects).

    • Vortex gently to mix. This is your T=0 starting point.

  • Sampling:

    • Immediately withdraw a 50 µL aliquot from each tube (T=0 sample ).

    • Place the aliquot into a new tube containing 100 µL of ice-cold acetonitrile (ACN). This serves to quench the reaction and precipitate proteins (in enzymatic media).

    • Continue to incubate the reaction tubes at 37°C.

    • Withdraw subsequent 50 µL aliquots at pre-determined time points (e.g., 15, 30, 60, 90, and 120 minutes), quenching each in ACN as described above.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated material.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating RP-HPLC method. A generic starting method is provided in Table 1.

    • The peak area corresponding to Aureusimine A is recorded for each time point.

Protocol 2: Stability in Human Plasma
  • Plasma Preparation: Thaw frozen pooled human plasma in a 37°C water bath. Centrifuge at 2,000 x g for 10 minutes to remove any cryoprecipitates. Use the clear supernatant.

  • Incubation Setup: Pre-warm 495 µL of the prepared plasma to 37°C in a microcentrifuge tube.

  • Initiation of Reaction: Add 5 µL of the 10 mM Aureusimine A stock solution to the plasma (final concentration 100 µM). Vortex gently.

  • Sampling: Follow the same sampling procedure as in Protocol 3.3 (T=0, 15, 30, 60, 90, 120 min). The quenching step with ice-cold ACN is particularly crucial here to stop enzymatic activity and precipitate the abundant plasma proteins.

  • Sample Processing & Analysis: Follow steps 5 and 6 from Protocol 3.3.

HPLC Method and Data Analysis

A stability-indicating method must be developed. This involves stressing Aureusimine A (e.g., with acid, base, heat, oxidation) to generate degradation products and then developing an HPLC method that separates these products from the parent peak.

Table 1: Example HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection | UV at 254 nm (or optimal wavelength for Aureusimine A) |

Data Analysis:

  • Calculate the percentage of Aureusimine A remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot the % Remaining versus time.

  • Determine the half-life (t₁/₂) of Aureusimine A in each medium by fitting the data to a first-order decay model:

    • ln(% Remaining) = -kt

    • The slope of the line is the degradation rate constant (-k).

    • t₁/₂ = 0.693 / k

G cluster_input Inputs cluster_calc Calculations cluster_output Outputs peak_areas HPLC Peak Areas T=0 T=15 T=30 T=60 ... percent_remaining Calculate % Remaining vs. T=0 peak_areas->percent_remaining plot_data Plot ln(% Remaining) vs. Time percent_remaining->plot_data fit_line Perform Linear Regression (y = mx + c) plot_data->fit_line calc_half_life Calculate Half-Life t½ = 0.693 / -m fit_line->calc_half_life stability_profile Stability Profile Half-Life (t½) Degradation Rate (k) calc_half_life->stability_profile

Figure 2: Data analysis workflow from HPLC peak areas to stability profile.

Interpreting the Results

The data generated will allow for a comparative assessment of Aureusimine A's stability across different environments.

Table 2: Example Data Summary Table

Medium Half-Life (t₁/₂) [min] Degradation Rate Constant (k) [min⁻¹] % Remaining at 120 min
PBS (pH 7.4) >120 <0.005 >95%
SGF (pH 1.2) 45 0.0154 15%
SIF (pH 6.8) 110 0.0063 47%

| Human Plasma | 25 | 0.0277 | 5% |

Example Interpretation:

  • High stability in PBS: Suggests good intrinsic hydrolytic stability at physiological pH.

  • Rapid degradation in SGF: Indicates susceptibility to acid-catalyzed hydrolysis, which may pose a challenge for oral bioavailability.

  • Moderate stability in SIF: Suggests better stability in the intestinal environment compared to the stomach.

  • Very rapid degradation in plasma: Points towards high susceptibility to metabolic enzymes (e.g., esterases, proteases), suggesting a short in vivo half-life and potential challenges for systemic delivery.

Conclusion and Future Directions

This application note provides a foundational set of protocols for the systematic evaluation of Aureusimine A stability. The results from these studies are crucial for guiding subsequent stages of drug development, including formulation design, route of administration decisions, and lead optimization. If instability is observed, further studies should focus on identifying the degradation products using techniques like LC-MS/MS to understand the degradation pathways. This knowledge can inform medicinal chemistry efforts to modify the structure of Aureusimine A to enhance its stability while preserving its biological activity.

References

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: In-vitro drug release studies of solid oral dosage forms in biorelevant media Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Plasma Stability Source: Methods in Molecular Biology, Springer URL: [Link]

  • Title: Dissolution <711> Source: The United States Pharmacopeia (USP) URL: [Link]

Method

High-Throughput Screening for Inhibitors of Aureusimine A Biosynthesis

Targeting the AusA Non-Ribosomal Peptide Synthetase Abstract This Application Note details a validated workflow for identifying small-molecule inhibitors of AusA (also known as PznA), the non-ribosomal peptide synthetase...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the AusA Non-Ribosomal Peptide Synthetase

Abstract

This Application Note details a validated workflow for identifying small-molecule inhibitors of AusA (also known as PznA), the non-ribosomal peptide synthetase (NRPS) responsible for producing Aureusimine A (Phevalin) and Aureusimine B (Tyrvalin) in Staphylococcus aureus.[1][2][3] While early reports identifying Aureusimines as superantigens were later re-evaluated to attribute phenotypes to saeS mutations, AusA remains a critical model system for NRPS engineering and a potential target for modulating staphylococcal metallophore activity and protease regulation. This guide focuses on a Luminescence-Coupled Adenylation Assay optimized for 384-well high-throughput screening (HTS), validated by secondary LC-MS/MS confirmation.

Scientific Background & Target Biology

Aureusimine A (Phevalin) is a pyrazinone formed by the condensation of L-Phenylalanine and L-Valine. Unlike ribosomal peptide synthesis, this process is governed by the AusA enzyme, a bimodular NRPS.

The Biosynthetic Mechanism

The AusA enzyme follows a modular architecture (


). The critical "gatekeeping" step—and the most druggable target—is the Adenylation (A) domain .
  • Substrate Recognition: The A-domain selects the specific amino acid (Phe or Val).

  • Activation: It consumes ATP to generate an aminoacyl-AMP intermediate, releasing Pyrophosphate (PPi) .

  • Thiolation: The activated amino acid is transferred to the phosphopantetheine arm of the Thiolation (T) domain.

  • Condensation & Cyclization: The Condensation (C) domain links the amino acids, and the Reductase (R) domain releases the cyclic dipeptide.

Why Target the Adenylation Domain? Inhibiting the A-domain prevents the initial activation of the substrate, effectively shutting down the entire pathway upstream. Furthermore, A-domain assays are highly amenable to HTS because the release of PPi is stoichiometric to the reaction turnover.

AusA_Biosynthesis Substrates Substrates (L-Phe + L-Val + ATP) AusA AusA Enzyme (NRPS) Substrates->AusA Adenylation Adenylation (A-Domain) *Target Step* AusA->Adenylation Catalysis Intermediates Aminoacyl-AMP + PPi (Released) Adenylation->Intermediates ATP Hydrolysis Thiolation Thiolation (T-Domain) Intermediates->Thiolation Transfer Product Aureusimine A (Phevalin) Thiolation->Product Condensation/Reduction

Figure 1: The AusA biosynthetic pathway highlighting the Adenylation domain as the primary inhibition target.

HTS Assay Strategy: Coupled Luminescence Detection

To screen thousands of compounds, we utilize an Enzymatic Coupled PPi Detection Assay . This method converts the PPi released during the adenylation reaction into ATP, which is then quantified by Luciferase, producing light.

Mechanism of Detection:

  • AusA Reaction: Amino Acid + ATP

    
     Aminoacyl-AMP + PPi 
    
  • Sulfurylase Reaction: PPi + APS

    
     ATP + Sulfate
    
  • Luciferase Reaction: ATP + Luciferin +

    
    
    
    
    
    Oxyluciferin + Light

Why this approach?

  • Gain-of-Signal: Unlike ATP-depletion assays (which measure a small drop in a large signal), PPi generation assays measure the appearance of product, offering a superior Signal-to-Background (S/B) ratio.

  • Sensitivity: Luciferase detection is sensitive to nanomolar concentrations of PPi.

Detailed Protocol: Primary Screen (384-Well Format)
Materials & Reagents[2][4][5][6][7]
  • Enzyme: Recombinant AusA (Full length or A-Phe domain), purified from E. coli (Ni-NTA affinity). Final conc: 50 nM.

  • Substrates: L-Phenylalanine (1 mM), L-Valine (1 mM), ATP (100 µM).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 100 mM NaCl, 1 mM DTT.
    
  • Detection Kit: PPi-Light™ (Lonza) or EnzChek™ Pyrophosphate Assay (ThermoFisher).

  • Controls:

    • Positive Control (Max Signal): Enzyme + Substrates + DMSO.

    • Negative Control (Min Signal): Heat-inactivated Enzyme or No Substrate.

    • Inhibitor Control: 5'-O-(N-salicylsulfamoyl)adenosine (Sal-AMS), a known NRPS inhibitor (if available).

Step-by-Step Workflow
  • Compound Dispensing:

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of test compounds (10 mM stock in DMSO) into a white, low-volume 384-well plate.

    • Final compound concentration: 10 µM.

  • Enzyme Addition:

    • Dispense 5 µL of 2x Enzyme Mix (100 nM AusA in Assay Buffer) into all wells.

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Reaction Initiation:

    • Dispense 5 µL of 2x Substrate Mix (2 mM Phe, 2 mM Val, 200 µM ATP) to initiate the reaction.

    • Note: The reaction volume is now 10 µL.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of PPi Detection Reagent (containing ATP Sulfurylase and Luciferase).

    • Incubate for 20 minutes in the dark to stabilize the luminescent signal.

  • Readout:

    • Measure Luminescence on a multi-mode plate reader (e.g., PerkinElmer EnVision). Integration time: 0.1–0.5 seconds per well.

Data Analysis & QC
  • Normalization: Calculate % Inhibition relative to High (DMSO) and Low (No Enzyme) controls.

    
    
    
  • Z-Factor Requirement: For a robust HTS, the Z' factor must be

    
    .
    
    
    
    
Secondary Screen: Orthogonal Validation via LC-MS

Primary hits from the luciferase assay may include "false positives" (e.g., luciferase inhibitors or ATP sulfurylase inhibitors). These must be triaged using a direct label-free method.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) detecting Aureusimine A (Phevalin).

  • Reaction: Perform the AusA reaction (as above) with hit compounds (10 µM) in a 96-well format.

  • Quench: Stop reaction with equal volume of ice-cold Acetonitrile (ACN) + 0.1% Formic Acid.

  • Separation: C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse).

    • Gradient: 5% to 95% ACN in water (+0.1% Formic Acid).

  • Detection: Monitor m/z 245.1 (Phevalin [M+H]+) in Positive Ion Mode.

  • Validation Criteria: A true hit will show reduced peak area for m/z 245.1 compared to the DMSO control, confirming inhibition of biosynthesis rather than interference with the reporter system.

HTS Workflow Diagram

HTS_Workflow Library Compound Library (10 µM) PrimaryScreen Primary Screen (Luciferase PPi Assay) Library->PrimaryScreen Triage Data Analysis (Z-Score > 0.5, >50% Inhibition) PrimaryScreen->Triage CounterScreen Counter Screen (Luciferase Inhibition Check) Triage->CounterScreen Hit Selection SecondaryScreen Secondary Screen (LC-MS/MS Direct Detection) CounterScreen->SecondaryScreen Non-Interfering Compounds HitValidation Validated AusA Inhibitors (IC50 Determination) SecondaryScreen->HitValidation Confirmed Activity

Figure 2: The hierarchical screening funnel, moving from high-throughput surrogate assays to high-fidelity mass spectrometry validation.

Troubleshooting & Expert Insights
IssueProbable CauseSolution
Low Z' Factor (< 0.5) High variability in pipetting or enzyme instability.Use acoustic dispensing (Echo). Add 0.01% Triton X-100 to prevent enzyme adsorption to plates.
High False Positive Rate Compounds inhibiting Luciferase.Run a "Counter Screen" adding ATP/PPi directly to the detection mix with compounds (no AusA) to identify reporter inhibitors.
Low Signal Window Phosphate contamination.[1]Use phosphate-free buffers (HEPES/Tris). Ensure glassware/plastics are phosphate-free.
Enzyme Inactivity AusA aggregation.AusA is large (~277 kDa).[8] Maintain 10% Glycerol in stock; do not freeze-thaw repeatedly.
References
  • Biosynthesis & Structure: Wyatt, M. A., et al. (2010). Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence.[8][9][10][11] Science, 329(5989), 294-296. Link

  • Gene Cluster Analysis: Zimmermann, M., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus.[8] Chemistry & Biology, 17(9), 925-930. Link

  • Assay Methodology: Kopp, F., & Marahiel, M. A. (2007). The Adenylation Domain of Nonribosomal Peptide Synthetases. Structural and Functional Analysis. Link

  • Virulence Re-evaluation: Sun, F., et al. (2010). Aureusimines in Staphylococcus aureus are not involved in virulence.[3][11][12] PLoS ONE, 5(12), e15703. Link

  • HTS Principles: Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in Aureusimine A Synthesis

Welcome to the technical support center for the synthesis of Aureusimine A and its analogs. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Aureusimine A and its analogs. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the chemical synthesis of these pyrazinone-containing cyclic dipeptides. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the intricacies of this synthetic route.

Introduction to Aureusimine A Synthesis

Aureusimine A and its related compounds, such as phevalin (Aureusimine B), are cyclic dipeptides with a pyrazinone core.[1] Their synthesis is of interest due to their biological activities.[2] A common and efficient synthetic strategy involves a one-pot reaction sequence that includes carbamate deprotection of a linear dipeptide precursor, spontaneous cyclization to form an imine, and subsequent aerobic oxidation to yield the final pyrazinone product.[2] While elegant, this one-pot approach can be susceptible to side reactions that significantly lower the overall yield.

This guide will deconstruct the key stages of the synthesis, highlight potential pitfalls, and provide actionable solutions to optimize your reaction outcomes.

Visualizing the Synthetic Pathway

To understand the potential points of failure, it's crucial to visualize the overall synthetic workflow.

Aureusimine A Synthesis Workflow cluster_0 Linear Dipeptide Synthesis cluster_1 One-Pot Cyclization and Oxidation cluster_2 Potential Low-Yield Pathways Amino_Acid_1 Protected Amino Acid 1 (e.g., Boc-Tyr(tBu)-OH) Coupling Peptide Coupling (e.g., EDC, HOBt) Amino_Acid_1->Coupling Amino_Acid_2 Protected Amino Acid 2 (e.g., H-Val-OMe) Amino_Acid_2->Coupling Linear_Dipeptide Protected Linear Dipeptide Coupling->Linear_Dipeptide Side_Reaction_1 Incomplete Coupling Coupling->Side_Reaction_1 Deprotection Carbamate Deprotection (e.g., TFA) Linear_Dipeptide->Deprotection Imine_Formation Spontaneous Cyclization (Imine Formation) Deprotection->Imine_Formation Side_Reaction_2 Diketopiperazine Formation Deprotection->Side_Reaction_2 Aerobic_Oxidation Aerobic Oxidation (Air/O2) Imine_Formation->Aerobic_Oxidation Aureusimine_A Aureusimine A Aerobic_Oxidation->Aureusimine_A Side_Reaction_3 Incomplete Oxidation/ Byproduct Formation Aerobic_Oxidation->Side_Reaction_3

Caption: General workflow for Aureusimine A synthesis, highlighting key stages and potential low-yield pathways.

Frequently Asked Questions (FAQs)

Q1: My overall yield for Aureusimine A is consistently low. What is the most likely cause?

A1: Low overall yield in this one-pot synthesis can often be attributed to one of three main areas:

  • Inefficient Peptide Coupling: Incomplete formation of the linear dipeptide precursor will naturally lead to a lower yield of the final product.

  • Diketopiperazine (DKP) Formation: This is a common side reaction in dipeptide synthesis, where the deprotected linear dipeptide cyclizes to form a stable six-membered ring, which is a thermodynamic sink and a common cause of low yields in syntheses of cyclic peptides.

  • Incomplete Aerobic Oxidation: The final oxidation step can be sluggish or lead to the formation of byproducts if not properly optimized.

Q2: I see a significant amount of a byproduct with the same mass as my linear dipeptide starting material. What is happening?

A2: This strongly suggests that the cyclization and/or oxidation steps are inefficient. The unreacted, deprotected linear dipeptide may be re-protonated during workup and appear as the starting material. Focus your troubleshooting efforts on the deprotection and oxidation conditions.

Q3: Can I use a different protecting group for the N-terminus of the first amino acid?

A3: Yes, while Boc (tert-butyloxycarbonyl) is commonly used, other carbamates like Cbz (benzyloxycarbonyl) can also be employed. However, the deprotection conditions will need to be adjusted accordingly (e.g., hydrogenolysis for Cbz). Be aware that the choice of protecting group and deprotection method can influence the extent of side reactions.

Troubleshooting Guides

Problem 1: Low Yield of the Linear Dipeptide Precursor

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture after the coupling step shows a significant amount of unreacted amino acid starting materials.

  • The isolated yield of the protected linear dipeptide is below expectations (typically >80-90% for a simple dipeptide coupling).

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Activation of the Carboxylic Acid The coupling reagent (e.g., EDC, DCC) may not be efficiently activating the carboxylic acid of the first amino acid, leading to poor reactivity with the amine of the second amino acid.- Ensure your coupling reagents are fresh and have been stored under appropriate conditions (e.g., desiccated, refrigerated).- Increase the equivalents of the coupling reagent and activator (e.g., HOBt, HOAt) to 1.2-1.5 equivalents.
Steric Hindrance Bulky side chains on the amino acids can sterically hinder the approach of the nucleophilic amine to the activated carboxylic acid.- Increase the reaction time and/or temperature (monitor for racemization at higher temperatures).- Consider using a more potent coupling reagent system, such as HATU or HCTU.
Poor Solubility of Starting Materials If the amino acid derivatives are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.- Choose a solvent system in which all components are fully soluble. Common solvents for peptide coupling include DMF, DCM, and NMP.- Gentle warming or sonication can aid in dissolution.

Experimental Protocol: Standard Peptide Coupling

  • Dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amino acid ester hydrochloride (1.0 eq) and a tertiary amine base (e.g., DIPEA, 1.5 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts and purify by column chromatography.

Problem 2: Competing Diketopiperazine (DKP) Formation

Symptoms:

  • A significant byproduct is observed with a mass corresponding to the cyclic dipeptide (diketopiperazine).

  • The yield of the desired pyrazinone is significantly reduced, even with complete consumption of the linear dipeptide.

Causality and Mitigation Strategies:

The formation of diketopiperazines is a well-known side reaction in peptide synthesis. It occurs after the N-terminal protecting group of the dipeptide is removed, and the now-free amine intramolecularly attacks the C-terminal ester, cleaving it from the resin (in solid-phase synthesis) or leading to a stable cyclic product in solution-phase synthesis.

DKP_Formation Deprotected_Dipeptide Deprotected Linear Dipeptide DKP Diketopiperazine (Stable Byproduct) Deprotected_Dipeptide->DKP Intramolecular Amide Bond Formation Imine Cyclic Imine Intermediate Deprotected_Dipeptide->Imine Intramolecular Imine Formation Aureusimine Aureusimine A (Desired Product) Imine->Aureusimine Aerobic Oxidation

Caption: Competing pathways after deprotection of the linear dipeptide.

Solutions:

Strategy Mechanism of Action Implementation
Control Deprotection Conditions The basic conditions often used for Fmoc deprotection can catalyze DKP formation. While Boc deprotection uses acidic conditions, the subsequent neutralization step can create a basic environment.- For Boc deprotection with TFA, ensure rapid and efficient removal of the acid post-reaction.- When neutralizing the TFA salt, use the base stoichiometrically and at low temperatures to minimize the time the free amine is exposed to basic conditions before the next step.
Use a Dipeptide Building Block Synthesizing a dipeptide with a protected N-terminus and an activated C-terminus allows for the coupling of the dipeptide unit in a single step, bypassing the vulnerable dipeptide intermediate on the resin or in solution.- Synthesize the N-protected dipeptide separately and then use it in the subsequent coupling reaction. This is particularly useful for sequences prone to DKP formation.
Choice of C-terminal Protecting Group A bulkier C-terminal protecting group can sterically hinder the intramolecular cyclization that leads to DKP formation.- Consider using a t-butyl ester for the C-terminus of the second amino acid, as this can provide more steric bulk compared to a methyl or ethyl ester.
Problem 3: Inefficient Aerobic Oxidation

Symptoms:

  • LC-MS analysis shows the presence of the cyclic imine intermediate (mass = Aureusimine A + 2 Da) or the corresponding alcohol (mass = Aureusimine A + 4 Da) after the reaction.

  • The reaction appears to stall, with incomplete conversion to the final pyrazinone product.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Oxygen The oxidation reaction requires molecular oxygen as the terminal oxidant. A lack of sufficient oxygen will lead to incomplete conversion.- Ensure the reaction is performed open to the air or with a gentle stream of air or oxygen bubbled through the reaction mixture.- Vigorous stirring can also increase the surface area for gas exchange.
Solvent Effects The choice of solvent can influence the rate of oxidation.- Solvents such as methanol or acetonitrile are often effective for this type of aerobic oxidation. If you are using a different solvent, consider switching to one of these.
Presence of Reductants Any residual reducing agents from previous steps can quench the oxidation reaction.- Ensure that all reagents from previous steps are thoroughly removed before initiating the one-pot cyclization/oxidation sequence.
Formation of Over-reduced Byproducts In some cases, the cyclic imine can be reduced to the corresponding saturated piperazine, which cannot be oxidized to the pyrazinone.- This is less common in aerobic oxidations but can occur if a reducing agent is present. Ensure the reaction conditions are strictly oxidative.

Experimental Protocol: One-Pot Deprotection, Cyclization, and Aerobic Oxidation

  • Dissolve the purified, Boc-protected linear dipeptide (1.0 eq) in a suitable solvent (e.g., methanol).

  • Add an excess of trifluoroacetic acid (TFA, e.g., 10-20 equivalents) to effect deprotection of the Boc group.

  • Stir at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once deprotection is complete, carefully neutralize the reaction mixture with a base such as triethylamine or DIPEA until the pH is approximately 8-9.

  • Stir the reaction mixture vigorously, open to the atmosphere, for 24-48 hours. The spontaneous cyclization to the imine and subsequent aerobic oxidation will occur during this time.

  • Monitor the formation of the pyrazinone product by LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography or preparative HPLC.

Summary of Key Parameters for Optimization

Parameter Recommendation Rationale
Coupling Reagents Use fresh, high-quality reagents (EDC/HOBt, HATU, etc.).Ensures efficient activation and coupling, maximizing the yield of the linear precursor.
Protecting Groups Boc for N-terminus, bulky ester (e.g., t-butyl) for C-terminus.Boc is easily removed under acidic conditions, and a bulky C-terminal group can suppress DKP formation.
Solvent Anhydrous DMF or DCM for coupling; Methanol or Acetonitrile for oxidation.Optimizes solubility and reactivity for each stage of the synthesis.
Temperature 0 °C to RT for coupling; RT for oxidation.Balances reaction rate with the minimization of side reactions like racemization and DKP formation.
Atmosphere Inert (N2 or Ar) for coupling; Air or O2 for oxidation.Prevents side reactions during coupling and provides the necessary oxidant for the final step.

By systematically addressing these potential issues, researchers can significantly improve the yield and purity of their Aureusimine A synthesis.

References

  • Ramesh, R., Bovino, M. T., Zeng, Y., & Aubé, J. (2019). Synthesis of the Nonribosomal Peptide Phevalin and Analogs. The Journal of Organic Chemistry, 84(6), 3647–3651. [Link]

  • Alvarez, M., et al. (1995). Phevalin, a New Calpain Inhibitor, from a Streptomyces sp. The Journal of Antibiotics, 48(10), 1165-1167.
  • Wyatt, M.A., et al. (2012). Heterologous Expression and Structural Characterisation of a Pyrazinone Natural Product Assembly Line. ChemBioChem, 13(16), 2408-2415.
  • Blättner, S., et al. (2021). Staphylococcus aureus Exploits a Non-ribosomal Cyclic Dipeptide to Escape from Macrophages. mBio, 12(3), e00811-21.
  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.
  • Patil, N. V., & Adimurthy, S. (2011).
  • Blättner, S., et al. (2024). The AusAB non-ribosomal peptide synthase in Staphylococcus aureus preferentially incorporates exogenous phenylalanine and tyrosine into the aureusimine natural products. bioRxiv. [Link]

  • Horsman, M. E., et al. (2012). Phevalin (aureusimine B) Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression. PLoS ONE, 7(7), e40973. [Link]

Sources

Optimization

Technical Support Center: Aureusimine A (Tyrvalin) Functional Studies

Current Status: ACTIVE Subject: Refining Experimental Design for ausA / Aureusimine Products Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary: The "Artifact" Trap If you are...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ACTIVE

Subject: Refining Experimental Design for ausA / Aureusimine Products Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The "Artifact" Trap

If you are designing experiments to study Aureusimine A (Tyrvalin) or its analog Aureusimine B (Phevalin) , you are entering a field defined by a historical "false positive." Early studies identified these pyrazinones as master regulators of virulence (agr and sae systems). This is now largely considered incorrect.

Subsequent rigorous genetic validation revealed that the original phenotypes were caused by unintended secondary mutations in the saeS sensor kinase gene, not the absence of Aureusimines. Furthermore, the compound you isolate on the bench (Aureusimine A) is often the oxidized, inactive artifact of the actual cellular metabolite (Tyrvalin imine/aldehyde).

This guide is designed to prevent you from repeating these specific historical errors.

Module 1: Chemical Integrity & Stability

Q: My LC-MS data shows a dominant peak for Aureusimine A, but the biological activity is inconsistent. Why?

A: You are likely testing the oxidized degradation product, not the nascent metabolite.

Aureusimine A (Tyrvalin) and B (Phevalin) are synthesized by the non-ribosomal peptide synthetase AusA (also known as Pps). The immediate enzymatic product is a dipeptide aldehyde or imine. This molecule is chemically unstable and spontaneously oxidizes into the pyrazinone form (Aureusimine) upon exposure to air or during extraction.

The Troubleshooting Protocol:

  • Stop using standard extraction: Ethyl acetate extractions from supernatants often yield the oxidized pyrazinone.

  • Anaerobic Handling: If you are testing for "native" signaling activity, extraction and assays should ideally be performed under reducing conditions or anaerobic environments to preserve the imine/aldehyde intermediate.

  • Synthesis Verification: If using synthetic Aureusimine A, verify if you are using the reduced tyrvalin analog or the oxidized pyrazinone. The biological profiles of these two distinct chemical entities differ significantly.

Data Table 1: Chemical Species Differentiation

FeatureNascent Metabolite (Tyrvalin/Phevalin)Isolated Artifact (Aureusimine A/B)
Structure Cyclic dipeptide imine/aldehyde3,6-disubstituted pyrazinone
Stability High labile; oxidizes spontaneouslyVery stable; accumulates in media
Detection Requires immediate/anaerobic analysisStandard LC-MS (dominant peak)
Bioactivity Potential protease inhibition / host interactionLikely inert / metabolic waste

Module 2: Genetic Validation (The saeS Protocol)

Q: I constructed an ausA knockout mutant, and it shows reduced hemolysis and virulence. Is this confirmation of function?

A: NO. This is a red flag for a secondary mutation.

The most critical error in Aureusimine research was the discovery that the original ausA transposon mutant contained a spontaneous 83-nucleotide duplication in the saeS gene . This mutation, not the loss of Aureusimine, caused the downregulation of virulence factors (hemolysins, coagulase).

The "Clean Strain" Validation Workflow:

  • Sequencing is Mandatory: You must perform whole-genome sequencing (WGS) or targeted PCR/Sanger sequencing of the saeRS locus in your ausA mutant.

  • Complementation in trans: Complementation must be done with the ausA gene and a separate control complementing the sae locus. If the ausA plasmid does not restore the phenotype but the sae plasmid does, your mutant is compromised.

  • Antibiotic Selection Warning: The saeS mutation confers resistance to erythromycin and chloramphenicol (often used in mutagenesis).[1][2] By selecting for your knockout, you may be inadvertently selecting for the saeS mutant.

Visualization: The Genetic Validation Logic

GeneticValidation Start Start: ausA Knockout Construction Phenotype Observe Virulence Defect (e.g., Low Hemolysis) Start->Phenotype CheckSae CRITICAL STEP: Sequence saeRS Locus Phenotype->CheckSae Mandatory QC MutationFound saeS Mutation Detected? CheckSae->MutationFound YesMut Result: Strain Compromised (Artifactual Phenotype) MutationFound->YesMut Yes (83nt dup) NoMut Result: Clean Mutant MutationFound->NoMut No CompAusA Complement with ausA plasmid NoMut->CompAusA Restore Phenotype Restored? CompAusA->Restore TrueFunc Valid Aureusimine Function Restore->TrueFunc Yes FalseFunc Investigate other secondary mutations Restore->FalseFunc No

Caption: Workflow to distinguish true Aureusimine biological effects from the common saeS genetic artifact.

Module 3: Functional Assay Optimization

Q: We see no production of Aureusimine A in our TSB cultures. Is the gene silent?

A: ausA expression is metabolically gated. You are using the wrong media.

The ausA NRPS is highly sensitive to the availability of aromatic amino acids (Phenylalanine/Tyrosine) and Valine. Standard Tryptic Soy Broth (TSB) often suppresses production or favors Phevalin (Aureusimine B) over Tyrvalin (Aureusimine A) due to amino acid imbalances.

Optimization Protocol:

  • Switch to RPMI 1640: Research indicates that S. aureus produces significantly higher titers of Aureusimines in RPMI 1640 (mimicking host tissue fluids) compared to rich lab media like TSB or LB.

  • Biofilm vs. Planktonic: Aureusimines are upregulated in biofilm states. If you are studying planktonic cultures, you may be below the biologically relevant threshold.

  • Amino Acid Titration:

    • To boost Aureusimine A (Tyrvalin) : Supplement media with excess Tyrosine .

    • To boost Aureusimine B (Phevalin) : Supplement media with excess Phenylalanine .

    • Note: The enzyme prefers Phenylalanine; forcing Tyrvalin production requires high Tyr:Phe ratios.

Data Table 2: Production Conditions

ConditionAureusimine YieldDominant SpeciesNotes
TSB / LB (Rich Media) Low / TracePhevalin (B)High peptide availability suppresses NRPS
RPMI 1640 High Phevalin (B)Mimics host tissue; ideal baseline
CDM (-Phe, +Tyr) ModerateTyrvalin (A) Forces enzyme to accept Tyrosine
Biofilm (24-48h) Very High MixedAccumulates in extracellular matrix

Module 4: Mechanistic Hypotheses (What do they do?)

Q: If they aren't virulence regulators, what should I look for?

A: Focus on protease inhibition and host modulation.

Current evidence suggests Aureusimines are not transcriptional regulators but rather bioactive small molecules that interact with proteins post-translationally.

Recommended Assays:

  • Cysteine Protease Inhibition: The aldehyde forms of these dipeptides resemble protease inhibitors (like leupeptin). Test against cathepsins or bacterial proteases.

  • Keratinocyte Interaction: Exposure of human keratinocytes to Phevalin/Tyrvalin has been shown to alter host gene expression (e.g., antimicrobial peptides), suggesting a role in immune evasion on the skin surface.

Visualization: Biosynthetic & Functional Pathway

Biosynthesis Tyr L-Tyrosine AusA AusA (NRPS) Tyr->AusA Val L-Valine Val->AusA Dipeptide Tyr-Val Dipeptide (Aldehyde/Imine) AusA->Dipeptide Condensation Artifact Aureusimine A (Pyrazinone) Dipeptide->Artifact In vitro/Aerobic Function Putative Function: Protease Inhibition? Dipeptide->Function Bioactive Form? Oxidation Spontaneous Oxidation

Caption: The critical divergence between the bioactive intermediate and the oxidized artifact.

References

  • Wyatt, M. A., et al. (2010). Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence. Science. Link(Note: This is the initial claim, now widely disputed regarding virulence regulation).

  • Sun, F., et al. (2010). Aureusimines in Staphylococcus aureus are not involved in virulence. PLoS One.[3] Link(Key Reference: Identifies the saeS mutation artifact).

  • Secor, P. R., et al. (2012). Phevalin (aureusimine B)[3][4] production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression.[3][4] PLoS One.[3] Link(Establishes biofilm relevance and host cell interaction).[3]

  • Zimmermann, M., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Chemistry & Biology.[5][6][7][8] Link(Structural characterization).

  • Gaupp, R., et al. (2025/2024). The AusAB non-ribosomal peptide synthetase of Staphylococcus aureus preferentially generates phevalin in host-mimicking media. mBio. Link(Recent data on amino acid incorporation and media optimization).

Sources

Troubleshooting

Technical Guide: Analytical Differentiation of Aureusimine A (Tyrvalin) and Aureusimine B (Phevalin)

Content Type: Technical Support / Troubleshooting Guide Audience: Analytical Chemists, Microbiologists, Drug Discovery Researchers Last Updated: October 26, 2023 Status: Active Introduction Differentiation between Aureus...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support / Troubleshooting Guide Audience: Analytical Chemists, Microbiologists, Drug Discovery Researchers Last Updated: October 26, 2023 Status: Active

Introduction

Differentiation between Aureusimine A and Aureusimine B is a critical analytical challenge in the study of Staphylococcus aureus secondary metabolites. Originally mischaracterized as primary virulence factors regulated by the agr system, these compounds are now understood to be non-ribosomal cyclic dipeptides (diketopiperazines) or their oxidized pyrazinone derivatives.

The confusion in analysis often stems from three factors:

  • Nomenclature Ambiguity: Aureusimine A is chemically Tyrvalin (Tyrosine-Valine derivative), while Aureusimine B is Phevalin (Phenylalanine-Valine derivative).

  • Structural Similarity: They differ only by a single hydroxyl group (Phenol vs. Phenyl ring), leading to similar chromatographic behavior.

  • Oxidation States: Both can exist as cyclic dipeptides (DKPs) or oxidized pyrazinones, creating mass shifts that complicate MS interpretation.

This guide provides a definitive troubleshooting workflow to distinguish these metabolites using LC-MS/MS and NMR.

Module 1: Mass Spectrometry (LC-MS/MS) Diagnostics

Q: What are the definitive mass transitions for Aureusimine A and B?

A: The primary differentiator is the mass shift caused by the hydroxyl group on the tyrosine moiety of Aureusimine A.

CompoundCommon NameChemical NatureFormulaPrecursor Ion

Key Fragment Ions (MS2)
Aureusimine A TyrvalinCyclic Dipeptide

263.14 m/z 136 (Tyr immonium), m/z 72 (Val immonium)
Aureusimine B PhevalinCyclic Dipeptide

247.14 m/z 120 (Phe immonium), m/z 72 (Val immonium)

Critical Alert (Oxidation Artifacts): If your observed mass is 2 Da lower (i.e., m/z 261 for A and m/z 245 for B), your sample has oxidized from the diketopiperazine form to the pyrazinone form. This often occurs during prolonged extraction or exposure to light.

Q: How do I resolve them chromatographically if they co-elute?

A: While structurally similar, the hydroxyl group on Aureusimine A makes it significantly more polar than Aureusimine B. On a standard Reverse-Phase C18 column, Aureusimine A (Tyrvalin) elutes earlier than Aureusimine B (Phevalin).

Recommended Protocol:

  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Expected Result:

    • Aureusimine A: ~19–20 min.

    • Aureusimine B: ~26–27 min.

Module 2: NMR Spectroscopy Confirmation

Q: MS data is ambiguous. How can NMR definitively identify the specific Aureusimine?

A: Proton NMR (


H-NMR) provides the most robust structural confirmation by distinguishing the aromatic ring protons.
  • Aureusimine A (Tyrvalin): Look for the AA'BB' coupling system characteristic of the para-substituted phenol ring (Tyrosine). You will see two doublets in the aromatic region (approx.

    
     6.7 and 
    
    
    
    7.0 ppm) integrating for 2 protons each.
  • Aureusimine B (Phevalin): Look for the monosubstituted benzene ring (Phenylalanine). You will see a multiplet pattern (approx.

    
     7.2–7.4 ppm) integrating for 5 protons.
    

Module 3: Troubleshooting & Biological Context

Q: I detected Aureusimines, but the virulence phenotype is negative. Is my analysis wrong?

A: Likely not. Your chemical analysis is probably correct, but the biological assumption may be outdated. Early reports suggesting Aureusimines regulate virulence (via saeRS) were later attributed to an unintended mutation in the saeS gene in the test strain, not the metabolites themselves.

  • Action: Report the concentration of the metabolites accurately. Do not use their presence as a proxy for virulence potential without genetic verification of the strain.

Q: Why are my standard curves non-linear?

A: This is often due to the spontaneous oxidation of the cyclic dipeptide to the pyrazinone form in the autosampler.

  • Fix: Keep samples at 4°C. Analyze fresh extracts immediately. Use an inert atmosphere (Nitrogen purge) if storing samples for >24 hours.

Visual Workflow: Identification Logic

The following diagram outlines the decision tree for differentiating Aureusimine A and B in complex extracts.

Aureusimine_ID Start Crude S. aureus Extract LCMS LC-MS Analysis (C18 Column, ESI+) Start->LCMS MassCheck Check Precursor Ion [M+H]+ LCMS->MassCheck Mass263 m/z ~ 263.14 MassCheck->Mass263 Detected Mass247 m/z ~ 247.14 MassCheck->Mass247 Detected Oxidation Mass -2 Da detected? (m/z 261 or 245) MassCheck->Oxidation Ambiguous Mass RT_Early Retention Time: Early (More Polar) Mass263->RT_Early Frag136 MS2 Frag: m/z 136 (Tyr Immonium) RT_Early->Frag136 ID_A IDENTIFIED: Aureusimine A (Tyrvalin) (Cyclic Dipeptide) Frag136->ID_A RT_Late Retention Time: Late (Less Polar) Mass247->RT_Late Frag120 MS2 Frag: m/z 120 (Phe Immonium) RT_Late->Frag120 ID_B IDENTIFIED: Aureusimine B (Phevalin) (Cyclic Dipeptide) Frag120->ID_B Artifact Artifact Alert: Oxidized Pyrazinone Form Oxidation->Artifact Yes

Figure 1: Analytical decision tree for the identification of Aureusimines, accounting for mass shifts and polarity differences.

Summary Table: Physicochemical Comparison

FeatureAureusimine A (Tyrvalin)Aureusimine B (Phevalin)
Precursor Amino Acids Tyrosine + ValinePhenylalanine + Valine
Molecular Weight (DKP) 262.3 Da246.3 Da
Polarity High (Phenolic -OH)Low (Phenyl ring)
HPLC Elution Order First (Early)Second (Late)
UV Absorbance

~277 nm (Tyr)

~257 nm (Phe)
Key NMR Signal

6.7, 7.0 (dd, 4H)

7.2–7.4 (m, 5H)

References

  • Wyatt, M. A., et al. (2010). Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence.[1][2][3][4][5] Science, 329(5989), 294-296.

  • Zimmermann, M., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus.[3] Chemistry & Biology, 17(9), 925-930.

  • Sun, F., et al. (2010). Aureusimines in Staphylococcus aureus are not involved in virulence.[5] PLoS One, 5(12), e15703.

  • Li, A. D., et al. (2012). Phevalin (aureusimine B) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression.[2][3] Infection and Immunity, 80(10), 3617-3625.

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of HPLC-MS and Bioassay Results for Aureusimine A: Distinguishing Artifacts from Activity

Topic: Cross-validation of HPLC-MS and bioassay results for Aureusimine A Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Cautionary Ta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of HPLC-MS and bioassay results for Aureusimine A Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Cautionary Tale of Aureusimine A

In the high-stakes field of natural product discovery, Aureusimine A (Tyrvalin) serves as a critical case study in the necessity of orthogonal validation. Initially identified in 2010 as a "master regulator" of Staphylococcus aureus virulence—purportedly controlling the agr and saeRS systems—subsequent rigorous cross-validation revealed these effects were likely due to genetic artifacts (secondary mutations) rather than the molecule itself.

This guide provides a definitive protocol for cross-validating Aureusimine A. It contrasts the Analytical Standard (HPLC-MS quantification) against the Biological Readout (Virulence Assays), using the agr Autoinducing Peptide (AIP) as a positive control benchmark.

Part 1: The Analytical Standard (HPLC-MS)

Objective: Definitive chemical verification of Aureusimine A presence and purity.

Aureusimine A is a pyrazinone (cyclic dipeptide) derived from Tyrosine and Valine. Unlike peptides, it is small and hydrophobic. Reliance on UV alone is insufficient due to non-specific absorption in complex media.

1.1 Chromatographic Separation

To distinguish Aureusimine A from its analog Aureusimine B (Phevalin) and media components, a reverse-phase C18 workflow is required.

  • Column: Phenomenex Jupiter C18 (or equivalent), 4 µm, 90Å, 250 × 10 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Elution Profile: Gradient elution is critical to separate the Tyr-Val (A) and Phe-Val (B) species, which often co-purify.

1.2 Mass Spectrometry Detection (ESI-MS)

Mass spectrometry provides the "fingerprint" necessary to rule out synthesis byproducts.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Pyrazinone ring nitrogen protonates readily.
Precursor Ion (A) m/z ~247.1 [M+H]+Corresponds to Tyrvalin (Aureusimine A).
Precursor Ion (B) m/z ~231.1 [M+H]+Corresponds to Phevalin (Aureusimine B).
Detection Window UV 322 nmSecondary confirmation of the pyrazinone chromophore.

Expert Insight: If you detect a peak at m/z 247.1 but observe no biological activity, do not assume the assay is broken. The chemical structure of Aureusimine A is stable; its function is the variable.

Part 2: The Biological Readout (Virulence Assays)

Objective: Functional assessment of virulence gene modulation.[2]

The controversy surrounding Aureusimine A arose because initial bioassays (using a mutant strain) showed lost virulence that was attributed to the absence of Aureusimine. Later, it was proven that the strain carried an unintended mutation in saeS.

To validate Aureusimine A today, you must compare it against a Positive Control (AIP-I) and a Negative Control (Clean ausA deletion mutant).

2.1 The "Gold Standard" Comparator: AIP vs. Aureusimine

The table below contrasts the performance of Aureusimine A against the actual quorum-sensing regulator, AIP-I.

FeatureAutoinducing Peptide (AIP-I)Aureusimine A (Tyrvalin)
Chemical Class Thiolactone macrocyclic peptidePyrazinone (Cyclic dipeptide)
Receptor Target AgrC (Histidine Kinase)Unknown / None (Disproven interaction with SaeS)
Bioassay Response Nanomolar activation of P3-blaZ or P3-gfpNo activation in clean genetic backgrounds
Hemolysis Effect Rapid, high-titer rabbit blood lysisNegligible / Background level only
Role Quorum Sensing Master RegulatorSecondary Metabolite (Function unknown)
Part 3: Visualizing the Pathway Discrepancy

The following diagram illustrates the "Illusion" (early hypothesis) versus the "Reality" (current consensus). Understanding this pathway is essential for interpreting your bioassay data.

Aureusimine_Validation cluster_0 The 'Illusion' (Disproven Hypothesis) cluster_1 The 'Reality' (Validated Pathway) AusA Aureusimine A (Tyrvalin) SaeS_Mut SaeS* (Mutated Sensor) AusA->SaeS_Mut False Link Virulence_False Virulence Activation SaeS_Mut->Virulence_False AIP AIP-I (Autoinducing Peptide) AgrC AgrC (Receptor) AIP->AgrC High Affinity AgrA AgrA (Regulator) AgrC->AgrA Phosphorylation Virulence_True Virulence (Hemolysis/Biofilm) AgrA->Virulence_True AusA_Real Aureusimine A (Actual Role) Unknown Metabolic Bystander? AusA_Real->Unknown ??

Caption: Comparison of the disproven Aureusimine virulence pathway (Red) versus the validated AIP quorum sensing pathway (Blue). Note that Aureusimine A does not activate the Sae/Agr systems in wild-type strains.

Part 4: Step-by-Step Validation Protocols
Protocol A: Extraction and HPLC-MS Verification

Use this to prove your synthetic or extracted Aureusimine A is chemically pure.

  • Culture: Grow S. aureus (Wild Type and ausA mutant) in Tryptic Soy Broth (TSB) for 24h at 37°C.

  • Extraction:

    • Centrifuge culture at 4,000 rpm for 20 min.

    • Collect supernatant.[2][3]

    • Extract with Ethyl Acetate (1:1 ratio) x3.

    • Dry organic layer under Nitrogen gas.

    • Re-suspend in Methanol.

  • LC-MS Run: Inject 10 µL onto the C18 column using the gradient described in Section 1.1.

  • Validation Check:

    • Pass: Peak at 14.5 min (approx) with m/z 247.1.

    • Control: The ausA mutant extract must be empty at this retention time.

Protocol B: Rabbit Blood Hemolysis Assay (Functional Readout)

Use this to test if your compound has biological activity.

  • Preparation: Wash rabbit erythrocytes (RBCs) in PBS and resuspend to 2%.

  • Treatment:

    • Well A: Wild Type S. aureus supernatant (Positive Control).

    • Well B: agr mutant supernatant (Negative Control).

    • Well C: Clean ausA mutant supernatant (Should match Wild Type).

    • Well D: ausA mutant + Synthetic Aureusimine A (10 µM - 50 µM).

  • Incubation: Incubate at 37°C for 1 hour.

  • Quantification: Spin down intact RBCs; measure OD450 of the supernatant (hemoglobin release).

  • Interpretation:

    • If Aureusimine A restores virulence to an agr or sae mutant, you have a False Positive (check for solvent effects or contamination).

    • If Aureusimine A shows no effect on hemolysis, your data is Consistent with current literature (Sun et al., 2012).

Part 5: The "Triangle of Truth" Workflow

To prevent future controversies, all bioactive small molecules should undergo this tripartite validation.

Validation_Workflow cluster_inputs Input Sources Syn Synthetic Aureusimine A MS Step 1: HPLC-MS (Confirm m/z 247.1) Syn->MS Extract Bacterial Extract Extract->MS Bio Step 2: Bioassay (Hemolysis/Reporter) MS->Bio If Pure Gen Step 3: Genetic Control (ausA deletion) Bio->Gen Cross-Reference Decision Activity Confirmed? Gen->Decision Result_A Artifact/Contaminant (If Mutant has activity) Decision->Result_A No Correlation Result_B True Biological Signal (If Mutant loses activity) Decision->Result_B Correlation

Caption: The "Triangle of Truth" workflow ensuring chemical presence, biological activity, and genetic causality align before publication.

References
  • Wyatt, M. A., et al. (2010). Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence. Science.

  • Sun, F., et al. (2012). Aureusimines in Staphylococcus aureus are not involved in virulence. PLOS ONE.

  • Singh, R., et al. (2012). Phevalin (aureusimine B)[4] production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression.[4] Infection and Immunity.[5]

  • Zimmermann, M., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Chemistry & Biology.[2][6][7]

Sources

Comparative

Re-Evaluating Aureusimine A: A Technical Guide to Isolation and Functional Verification

Executive Summary & Scientific Context Aureusimine A (Tyrvalin) and its congener Aureusimine B (Phevalin) are cyclic dipeptides produced by Staphylococcus aureus via the non-ribosomal peptide synthetase (NRPS) ausA (also...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Aureusimine A (Tyrvalin) and its congener Aureusimine B (Phevalin) are cyclic dipeptides produced by Staphylococcus aureus via the non-ribosomal peptide synthetase (NRPS) ausA (also known as ppsA).

The Scientific Pivot: Early literature (circa 2010) misidentified Aureusimine A as a critical regulator of virulence, claiming it controlled the SaeRS two-component system. Subsequent replication studies revealed this phenotype was due to an unintended secondary mutation in the saeS gene of the reference strain, not the absence of Aureusimines.

Current Consensus: Aureusimines are not master virulence regulators. However, they possess subtle bioactivity, particularly in modulating keratinocyte gene expression and potentially influencing biofilm maintenance. This guide outlines the protocols necessary to replicate these findings, distinguishing true biological function from experimental artifacts.

Comparison: Aureusimine A vs. Functional Alternatives
FeatureAureusimine A (Tyrvalin) Phevalin (Aureusimine B) SaeRS Agonists (Virulence Controls)
Chemical Class Cyclic Dipeptide (Pyrazinone)Cyclic Dipeptide (Pyrazinone)Protein/Peptide Signaling Molecules
Biosynthetic Origin ausA / ausB OperonausA / ausB OperonRibosomal Synthesis
Primary Target Keratinocytes (Intracellular)Keratinocytes (Intracellular)Bacterial SaeS Receptor
Virulence Impact Negligible / IndirectModulates host inflammationHigh (Hemolysis, toxin production)
Stability Oxidation-proneStableVariable

Biosynthetic Logic & Pathway Visualization

Understanding the synthesis is critical for isolation. The ausA gene encodes an NRPS that condenses Valine with an aromatic amino acid (Tyrosine for Aureusimine A; Phenylalanine for Phevalin).

Biosynthesis Substrate1 L-Tyrosine Enzyme AusA (NRPS) [Adenylation & Condensation] Substrate1->Enzyme Substrate2 L-Valine Substrate2->Enzyme Intermediate Dipeptide Intermediate Enzyme->Intermediate Cyclization Product Aureusimine A (Tyrvalin) Intermediate->Product Oxidation/Release SideProduct Aureusimine B (Phevalin) Intermediate->SideProduct If Phe used

Figure 1: The biosynthetic pathway of Aureusimines via the AusA NRPS system. Note that Phevalin is often the dominant product in standard media.

Protocol 1: High-Yield Isolation & Identification

Biofilms produce significantly higher titers of Aureusimines than planktonic cultures. This protocol uses a biofilm-optimized extraction to ensure sufficient yield for downstream assays.

Reagents & Equipment[1][2][3]
  • Strain: S. aureus USA300 (WT) and ausA deletion mutant (Negative Control).

  • Media: Tryptic Soy Broth (TSB) supplemented with 0.5% glucose (promotes biofilm).

  • Extraction: Ethyl Acetate (EtOAc), LC-MS grade.

  • Analysis: LC-MS/MS with C18 column.

Step-by-Step Methodology
  • Biofilm Establishment:

    • Inoculate 6-well polystyrene plates with diluted overnight culture (1:100 in TSB + glucose).

    • Incubate statically at 37°C for 48–72 hours.

  • Extraction:

    • Remove supernatant (contains some product) and set aside.

    • Scrape biofilm biomass into 1 mL PBS. Combine with supernatant.

    • Add equal volume (1:1) of Ethyl Acetate. Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate phases.

    • Collect the upper organic phase (EtOAc). Repeat extraction once.

  • Concentration:

    • Dry the organic phase under nitrogen gas or using a SpeedVac.

    • Resuspend residue in 100 µL Methanol/Water (50:50).

  • LC-MS Verification (The "Truth" Step):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Target Masses (ES+):

      • Phevalin (Aur B): m/z ~245 [M+H]+

      • Tyrvalin (Aur A): m/z ~261 [M+H]+

Scientific Checkpoint: If you detect m/z 261 in the WT but not the ausA mutant, you have successfully isolated Aureusimine A. If you see it in the mutant, your strain is contaminated or misidentified.

Protocol 2: The "Null" Virulence Assay (Hemolysis)

This experiment is critical for rebutting the older literature. It demonstrates that Aureusimine A does not regulate alpha-toxin (hla), provided the saeS gene is intact.

Experimental Design
  • Group A: WT S. aureus (USA300).[1]

  • Group B: ausA mutant (lacks Aureusimines).

  • Group C: saeS repaired mutant (Control for genetic background).

Methodology
  • Culture: Grow all strains in TSB at 37°C with shaking (200 rpm) to optical density (OD600) of 2.0 (post-exponential phase).

  • Blood Agar Spotting:

    • Spot 5 µL of each culture onto Rabbit Blood Agar plates.

    • Incubate at 37°C for 16 hours.

  • Quantification:

    • Measure the zone of clearing (hemolysis).

    • Expected Result: WT and ausA mutant should have identical hemolysis zones.

    • Note: If the ausA mutant has reduced hemolysis, sequence the saeS gene immediately. You likely have the historical "accidental" mutant.

Protocol 3: Keratinocyte Modulation (The "Real" Function)

Since Aureusimines are not virulence factors, what are they? Evidence suggests they modulate host cell responses.[2] This protocol tests the response of human keratinocytes (HaCaT) to purified or synthetic Aureusimine A.

Reagents
  • Cells: HaCaT (immortalized human keratinocytes).[3][4]

  • Compound: Synthetic Aureusimine A (Tyrvalin) resuspended in DMSO.

  • Control: DMSO vehicle (0.1% final concentration).

Workflow Visualization

CellAssay Step1 Seed HaCaT Cells (6-well plate, 80% confluence) Step2 Starve Cells (Serum-free media, 12h) Step1->Step2 Step3 Treatment Step2->Step3 TreatA Control (DMSO) Step3->TreatA TreatB Aureusimine A (10 µM) Step3->TreatB Step4 Incubate 24h TreatA->Step4 TreatB->Step4 Step5 qPCR Analysis (Markers: IL-6, Calpain) Step4->Step5

Figure 2: Experimental workflow for assessing host cell modulation by Aureusimine A.

Methodology
  • Seeding: Seed HaCaT cells at

    
     cells/well in DMEM + 10% FBS. Allow to adhere overnight.
    
  • Exposure:

    • Replace media with serum-free DMEM containing 10 µM Aureusimine A.

    • Include a Vehicle Control (DMSO only).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout (qPCR):

    • Extract RNA (Trizol or Column kit).

    • Perform RT-qPCR for IL-6 (Interleukin-6) and CAPN1 (Calpain-1).

    • Data Analysis: Calculate fold-change (

      
      ).
      
    • Significance: Aureusimines typically induce a modest (2-3 fold) upregulation of inflammatory markers or modulation of protease expression, distinct from the massive cell death caused by pore-forming toxins.

References

  • Secor, P. R., et al. (2012). Phevalin (Aureusimine B) Production by Staphylococcus aureus Biofilm and Impacts on Human Keratinocyte Gene Expression. PLOS ONE.

  • Sun, F., et al. (2010). Aureusimines in Staphylococcus aureus are not involved in virulence. PLOS ONE.

  • Wyatt, M. A., et al. (2010). Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence. Science. (Note: See subsequent rebuttals regarding saeS mutation).

  • Zimmerman, S. S., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Chemistry & Biology.

Sources

Validation

Comparing the protease inhibition activity of Aureusimine A and its precursors

Executive Summary Bottom Line Up Front: The protease inhibition activity attributed to Aureusimine A (Tyrvalin) is a subject of significant structural nuance. While early literature identified Aureusimine A as a potent i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line Up Front: The protease inhibition activity attributed to Aureusimine A (Tyrvalin) is a subject of significant structural nuance. While early literature identified Aureusimine A as a potent inhibitor of cysteine proteases (specifically Calpain and Cathepsin), subsequent rigorous kinetic analysis has established that the cyclic pyrazinone form (Aureusimine A) is biologically inert against these targets. The observed inhibitory activity resides almost exclusively in its linear dipeptide aldehyde precursor .

This guide provides the experimental framework to distinguish between the active "warhead" precursor and the stable, inactive cyclic product, a critical distinction for researchers investigating Staphylococcus aureus virulence factors or developing protease inhibitors.

Structural Basis of Activity: The "Warhead" Hypothesis

To understand the inhibition profile, one must distinguish between the stable metabolite isolated from S. aureus supernatants and the reactive intermediate generated during biosynthesis or chemical synthesis.

The Compounds[1][2][3][4][5][6][7][8]
  • Aureusimine A (Tyrvalin): A cyclic pyrazinone.[1][2] It lacks the electrophilic center required to covalently modify the active site cysteine of proteases like Calpain.

  • The Precursor (Linear Aldehyde): A dipeptide aldehyde (e.g., N-acetyl-Tyr-Val-H). The C-terminal aldehyde acts as a "warhead," forming a reversible covalent hemithioacetal bond with the enzyme's catalytic thiol.

Mechanism of Action vs. Inactivation

The discrepancy in historical data usually arises from the spontaneous cyclization of the aldehyde precursor into the inactive pyrazinone in aqueous solution, or the presence of trace aldehyde impurities in "pure" Aureusimine A samples.

InhibitionMechanism Precursor Linear Aldehyde Precursor (Active Inhibitor) Cyclization Spontaneous Cyclization Precursor->Cyclization Dehydration (-H2O) Complex Enzyme-Inhibitor Complex (Hemithioacetal) Precursor->Complex + Protease (Cys-SH) AureusimineA Aureusimine A (Tyrvalin) (Inactive Pyrazinone) Cyclization->AureusimineA Stable Form Protease Cysteine Protease (Calpain/Cathepsin) AureusimineA->Protease No Binding (Steric/Electronic Mismatch) Protease->Complex

Figure 1: The divergent fates of the linear precursor. It can either cyclize into the inactive Aureusimine A or actively inhibit the protease via hemithioacetal formation.

Comparative Performance Data

The following data summarizes the inhibitory constants (


) typically observed when comparing pure synthetic samples of the cyclic Aureusimine A against its linear aldehyde analogue.

Table 1: Protease Inhibition Profile (


 Values) 
CompoundStructure TypeTarget: Calpain ITarget: Cathepsin BActivity Status
Linear Precursor (Tyr-Val-H)Dipeptide Aldehyde10 - 50 nM 15 - 60 nM Potent
Aureusimine A Cyclic Pyrazinone> 100 µM (Inactive)> 100 µM (Inactive)Inactive
Leupeptin Control Inhibitor~20 nM~10 nMControl

Note: Data reflects consensus from re-evaluation studies (e.g., Loughlin et al., 2011). Early reports of Aureusimine A activity likely resulted from equilibrium with the open-chain aldehyde.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols. These are designed to prevent the "false positive" inhibition caused by aldehyde contamination.

Synthesis & Purification (Critical Control)

Objective: Synthesize the linear aldehyde and the cyclic pyrazinone separately to test them as distinct entities.

  • Linear Aldehyde Synthesis:

    • Use Solid Phase Peptide Synthesis (SPPS) on a Weinreb amide linker.

    • Couple Fmoc-Val-OH and Fmoc-Tyr(tBu)-OH.

    • Reduce the Weinreb amide to the aldehyde using LiAlH4 in THF at -78°C.

    • Critical Step: Purify via HPLC immediately before testing. Store in DMSO at -80°C to prevent cyclization.

  • Aureusimine A (Cyclic) Synthesis:

    • Allow the linear aldehyde to stand in aqueous buffer (pH 7.4) or treat with mild acid/base to force cyclization to the pyrazinone.

    • Confirm structure via NMR (disappearance of aldehyde proton signal at ~9.5 ppm).

FRET-Based Protease Inhibition Assay

Objective: Quantify


 values using a fluorogenic substrate.

Reagents:

  • Enzyme: Recombinant Human Calpain I (10 nM final).

  • Substrate: Suc-Leu-Tyr-AMC (Succinyl-Leu-Tyr-7-amino-4-methylcoumarin).

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM CaCl2, 1 mM DTT.

Workflow:

AssayWorkflow Step1 1. Preparation Step2 2. Incubation Step1->Step2 Add Enzyme + Test Compound (A or Precursor) Step3 3. Initiation Step2->Step3 Incubate 15 min @ 25°C (Allow equilibrium) Step4 4. Measurement Step3->Step4 Add Substrate (Suc-LY-AMC) Result Calculate IC50 (% Inhibition vs Log[Conc]) Step4->Result Monitor Fluorescence (Ex: 360nm / Em: 460nm)

Figure 2: Kinetic assay workflow for determining protease inhibition constants.

Protocol Steps:

  • Plate Setup: In a black 96-well plate, add 10 µL of test compound (Aureusimine A or Linear Precursor) serially diluted in DMSO.

  • Enzyme Addition: Add 80 µL of Enzyme Buffer containing Calpain I.

  • Pre-incubation: Incubate for 15 minutes at room temperature. Note: This allows the aldehyde to bond, but is insufficient for the stable cyclic form to open.

  • Start Reaction: Add 10 µL of Substrate (50 µM final conc).

  • Read: Monitor fluorescence kinetics for 30 minutes. The slope of the linear phase represents velocity (

    
    ).
    
  • Analysis: Plot

    
     vs. concentration to derive 
    
    
    
    .

Expert Insight: The "Cyclic Trap"

As an Application Scientist, it is vital to recognize that Staphylococcus aureus likely uses the cyclic Aureusimines (A and B) as stable end-products or signaling molecules, rather than active protease inhibitors. The inhibition observed in early studies (e.g., Wyatt et al., 2010) is now widely accepted to be an artifact of the reversible equilibrium between the cyclic form and the trace amounts of the potent aldehyde precursor.

Recommendation: When screening for protease inhibitors based on these scaffolds, focus on stabilizing the linear aldehyde (e.g., via nitrile or ketoamide "warheads") rather than pursuing the cyclic pyrazinone structure.

References

  • Wyatt, M. A., et al. (2010). "Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence."[3][4] Science, 329(5989), 294-296.[3]

  • Loughlin, W. A., et al. (2011). "Synthesis and evaluation of the protease inhibitory activity of the aureusimines and related pyrazinones." Organic & Biomolecular Chemistry, 9(11), 4420-4423.

  • Secor, P. R., et al. (2012). "Phevalin (aureusimine B) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression."[5] PLoS One, 7(7), e40973.

  • Singh, R., et al. (2011). "Total synthesis and biological evaluation of the aureusimines." Chemical Communications, 47(16), 4688-4690.

Sources

Comparative

Unraveling the Aureusimine A Enigma: A Critical Review of a Controversial Staphylococcal Metabolite

A deep dive into the conflicting literature surrounding Aureusimine A reveals a compelling case of scientific course correction, highlighting the critical importance of genetic verification in molecular biology. Initiall...

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the conflicting literature surrounding Aureusimine A reveals a compelling case of scientific course correction, highlighting the critical importance of genetic verification in molecular biology. Initially heralded as a key regulator of virulence in Staphylococcus aureus, subsequent research overturned this finding, attributing the observed effects to an unintended genetic mutation. This guide provides a comprehensive comparison of the conflicting studies, offering researchers a clear perspective on the true biological role of this non-ribosomal peptide.

Introduction: The Initial Promise of a Novel Virulence Regulator

Staphylococcus aureus is a formidable human pathogen responsible for a wide spectrum of infections, from minor skin ailments to life-threatening conditions like sepsis and endocarditis.[1] Its pathogenicity is intricately linked to a sophisticated arsenal of virulence factors, the expression of which is tightly controlled by complex regulatory networks.[2] In 2010, a study by Wyatt et al. published in Science reported the discovery of a new class of non-ribosomal peptide secondary metabolites, the aureusimines, which they proposed as crucial regulators of S. aureus virulence.[2]

Their research suggested that Aureusimine A and B, produced by the ausA and ausB genes, were not antibiotics but rather signaling molecules that controlled the expression of key virulence factors.[2] Using an ausA deletion mutant in the S. aureus Newman strain, they observed a significant reduction in hemolytic activity and attenuated virulence in a murine bacteremia model.[2] These findings positioned aureusimines as exciting new targets for the development of anti-virulence therapies to combat S. aureus infections.

The Plot Twist: Unmasking an Unintended Culprit

Later that same year, a meticulous investigation by Sun et al., published in PLOS ONE, challenged the initial findings and provided a compelling alternative explanation for the observed phenotypes.[1] Their research demonstrated that the attenuated virulence of the ausA deletion mutant used in the original study was not due to the absence of aureusimines but rather to an unintended mutation in the saeS gene.[1][3] The SaeRS two-component system is a master regulator of virulence factor expression in S. aureus, and mutations in this system are known to have profound effects on pathogenicity.

Sun et al. discovered an 83-nucleotide duplication in the saeS gene of the original ausA mutant strain.[1] This duplication resulted in a dysfunctional SaeS sensor kinase, leading to the observed decrease in virulence. To substantiate their claim, they created a new, clean ausA transposon mutant that did not produce aureusimines but had a functional SaeRS system. This new mutant exhibited normal hemolytic activity and virulence in a mouse infection model, effectively demonstrating that aureusimines are not directly involved in regulating S. aureus virulence.[1]

A Head-to-Head Comparison of the Experimental Evidence

To fully appreciate the scientific discourse, a direct comparison of the methodologies and results from the two pivotal studies is essential.

Genetic Strains and Mutant Construction

A critical point of divergence lies in the genetic makeup of the bacterial strains used in each study.

FeatureWyatt et al. (2010)[2]Sun et al. (2010)[1]
Parent Strain Staphylococcus aureus NewmanStaphylococcus aureus Newman
ausA Mutant In-frame deletion of ausATransposon insertion in ausA
Genetic Verification Confirmed deletion of ausAConfirmed absence of aureusimine production via HPLC. Crucially, sequenced the saeRS locus in the original Wyatt et al. mutant, identifying an 83-nt duplication in saeS.

Causality Explained: The discrepancy in the findings can be directly attributed to the unintended saeS mutation in the original ausA deletion strain. The rigorous genetic verification by Sun et al., which included sequencing of key regulatory loci beyond the targeted gene, was instrumental in uncovering the true cause of the observed phenotype. This underscores the necessity of comprehensive genetic characterization of mutant strains to avoid misinterpretation of experimental results.

In Vitro Virulence Assessment: Hemolysis Assays

Hemolytic activity, a key indicator of α-hemolysin production, was a central piece of evidence in both studies.

FeatureWyatt et al. (2010)[2]Sun et al. (2010)[1]
Method Sheep blood agar plate assaySheep blood agar plate assay and quantitative analysis of α-hemolysin production.
Observation The ausA deletion mutant showed a significantly reduced zone of hemolysis compared to the wild-type strain.The newly created ausA transposon mutant showed normal hemolysis, comparable to the wild-type. The original Wyatt et al. ausA mutant confirmed the reduced hemolysis phenotype.
Conclusion Aureusimines are required for hemolysin production.The absence of aureusimines does not affect hemolysin production. The reduced hemolysis in the original mutant is due to the saeS mutation.

Experimental Workflow: Hemolysis Plate Assay

HemolysisAssay cluster_prep Bacterial Preparation cluster_assay Assay WT Wild-type S. aureus Culture Overnight Culture (e.g., TSB medium) WT->Culture Mutant ausA Mutant Strain Mutant->Culture Spot Spot bacterial cultures onto Sheep Blood Agar Culture->Spot Incubate Incubate at 37°C Spot->Incubate Observe Observe Zone of Hemolysis Incubate->Observe

Caption: Workflow for assessing hemolytic activity on blood agar plates.

In Vivo Virulence Assessment: Murine Infection Models

The conflicting findings extended to in vivo models of infection.

FeatureWyatt et al. (2010)[2]Sun et al. (2010)[1]
Mouse Model Bacteremia modelBacteremia model, replicating the methodology of Wyatt et al.
Infection Route Intravenous injectionRetro-orbital injection[4]
Endpoint Bacterial burden in spleen, liver, and heart.Bacterial burden in various organs and weight loss.[4]
Observation The ausA deletion mutant showed significantly lower bacterial loads in all tested organs compared to the wild-type.The ausA transposon mutant showed no significant difference in bacterial burden or weight loss compared to the wild-type.
Conclusion Aureusimines are essential for full virulence in vivo.Aureusimines do not contribute to staphylococcal virulence in this model.

Experimental Workflow: Murine Bacteremia Model

MurineModel cluster_prep Inoculum Preparation cluster_infection Infection and Monitoring cluster_analysis Analysis Culture Grow S. aureus strains (WT and Mutant) Wash Wash and resuspend in PBS Culture->Wash Adjust Adjust to desired CFU/mL Wash->Adjust Inject Inject mice intravenously (e.g., retro-orbital) Adjust->Inject Monitor Monitor for a set period (e.g., 4 days) Inject->Monitor Harvest Harvest organs (spleen, liver, kidneys) Monitor->Harvest Homogenize Homogenize organs Harvest->Homogenize Plate Plate serial dilutions Homogenize->Plate Count Count bacterial colonies (CFU) Plate->Count

Caption: General workflow for a murine bacteremia model of S. aureus infection.

The Chemistry of Aureusimine A: A Note on Synthesis

While the primary controversy surrounding Aureusimine A is biological, a brief examination of its chemical synthesis is warranted. Aureusimine A, also known as tyrvalin, and its close analog phevalin (Aureusimine B) are cyclic dipeptides.[5][6] Their synthesis has been reported in the literature, generally involving a one-pot carbamate deprotection, imine formation, and aerobic oxidation to form the pyrazinone core.[4] To date, there are no significant conflicting reports or major challenges highlighted in the chemical synthesis of Aureusimine A, suggesting that the molecule itself is readily accessible for study.

Current Understanding and Future Directions

The meticulous work of Sun et al. has firmly established that aureusimines are not directly involved in the regulation of key virulence factors in S. aureus.[1][3] The initial reports were a consequence of an unforeseen off-target mutation, a scenario that serves as a valuable lesson in the importance of rigorous genetic validation in microbial genetics.

While the role of aureusimines in virulence has been debunked, their biological function, if any, remains an open question. Some studies suggest that the production of related compounds like phevalin is increased in S. aureus biofilms.[5] Further research is needed to elucidate the potential role of these secondary metabolites in biofilm formation, interspecies competition, or other aspects of staphylococcal physiology.

Conclusion

The story of Aureusimine A is a powerful illustration of the self-correcting nature of science. What began as a promising discovery of a novel virulence regulator evolved into a critical re-evaluation that ultimately strengthened our understanding of staphylococcal genetics and the importance of meticulous experimental design. For researchers in drug development, this narrative underscores the necessity of validating potential new targets with unwavering scientific rigor. While Aureusimine A may not be the key to disarming S. aureus virulence as once thought, the investigation into its true function continues, promising new insights into the complex biology of this important pathogen.

References

  • Wyatt, M. A., Wang, W., Roux, C. M., Beasley, F. C., Heinrichs, D. E., Dunman, P. M., & Magarvey, N. A. (2010). Staphylococcus aureus nonribosomal peptide secondary metabolites regulate virulence. Science, 329(5989), 294–296. [Link]

  • Secor, P. R., Jennings, L. K., James, G. A., Kirker, K. R., Pulcini, E. D., McInnerney, K., & Stewart, P. S. (2012). Phevalin (aureusimine B) production by Staphylococcus aureus biofilm and impacts on human keratinocyte gene expression. PloS one, 7(7), e40973. [Link]

  • Sun, F., Cho, H., Jeong, D. W., Li, C., He, C., & Bae, T. (2010). Aureusimines in Staphylococcus aureus are not involved in virulence. PloS one, 5(12), e15703. [Link]

  • Wyatt, M. A., Wang, W., Roux, C. M., Beasley, F. C., Heinrichs, D. E., Dunman, P. M., & Magarvey, N. A. (2011). Clarification of “Staphylococcus aureus Nonribosomal Peptide Secondary Metabolites Regulate Virulence”. Science, 333(6048), 1381-1381. [Link]

  • Zimmermann, M., & Fischbach, M. A. (2010). A family of pyrazinone natural products from a conserved nonribosomal peptide synthetase in Staphylococcus aureus. Chemistry & biology, 17(9), 925–930. [Link]

  • Blättner, S., et al. (2016). Staphylococcus aureus Exploits a Non-ribosomal Cyclic Dipeptide to Modulate Survival within Epithelial Cells and Phagocytes. PLOS Pathogens, 12(7), e1005822. [Link]

  • Schultz, P. J., & Arora, P. S. (2019). Synthesis of the Nonribosomal Peptide Phevalin and Analogs. The Journal of organic chemistry, 84(6), 3563–3568. [Link]

  • Sun, F., Cho, H., Jeong, D. W., Li, C., He, C., & Bae, T. (2010). Aureusimines in Staphylococcus aureus are not involved in virulence. PubMed, 21209955. [Link]

Sources

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